Diazaborine
描述
Structure
2D Structure
属性
分子式 |
C14H13BN2O3S |
|---|---|
分子量 |
300.1 g/mol |
IUPAC 名称 |
1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |
InChI |
InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |
InChI 键 |
UQIDNSKBUXCODH-UHFFFAOYSA-N |
SMILES |
B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |
规范 SMILES |
B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |
产品来源 |
United States |
Foundational & Exploratory
Diazaborine's Eukaryotic Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazaborine, a heterocyclic boron-containing compound, exhibits a potent and specific mechanism of action in eukaryotic cells, distinct from its antibacterial properties. In eukaryotes, this compound primarily targets the essential AAA-ATPase Drg1, a critical player in the cytoplasmic maturation of the 60S ribosomal subunit. By inhibiting the ATPase activity of Drg1, this compound effectively stalls ribosome biogenesis, leading to cell growth arrest. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the eukaryotic mechanism of action of this compound.
Core Mechanism of Action: Inhibition of Drg1 and Ribosome Biogenesis
In eukaryotic organisms such as yeast, this compound does not affect fatty acid biosynthesis, its target in Gram-negative bacteria.[1] Instead, its primary mode of action is the specific inhibition of Drg1 (this compound Resistance Gene 1) , a hexameric AAA-ATPase (ATPases Associated with diverse cellular Activities).[1][2][3] Drg1 plays a crucial role in the cytoplasmic maturation of the large (60S) ribosomal subunit.[2][3][4]
The key function of Drg1 is to facilitate the release of the shuttling protein Rlp24 from pre-60S ribosomal particles after their export from the nucleus to the cytoplasm.[2][3][4] This release is an essential step for the subsequent maturation of the pre-60S particle into a functional 60S subunit.
This compound disrupts this process by directly targeting the D2 AAA domain of Drg1.[1][2][5] The inhibition is dependent on the presence of ATP, as this compound binding requires the nucleotide to be loaded into the D2 domain's binding pocket.[1][2] Structural studies, including cryo-electron microscopy, have revealed that this compound forms a covalent bond with the 2'-hydroxyl group of the ribose moiety of the bound ATP molecule.[6][7] This covalent adduction locks the D2 domain in a rigid, inactive conformation, thereby inhibiting its ATP hydrolysis activity.[6][7]
The inhibition of ATP hydrolysis in the D2 domain stalls the entire Drg1 hexamer, preventing the conformational changes necessary for the release of Rlp24 from the pre-60S particle.[2][4][6] Consequently, the cytoplasmic maturation of the 60S ribosomal subunit is blocked, leading to an accumulation of immature pre-60S particles and a deficit of functional ribosomes, which ultimately inhibits protein synthesis and arrests cell growth.[2][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound Action in Eukaryotes.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with its eukaryotic target, Drg1.
| Inhibitor Constant (Ki) | |
| Compound | Ki for Drg1 |
| This compound | 26 µM |
| Experimental Concentrations of this compound | |
| Experiment Type | Concentration |
| In vitro ATPase activity assay | 100 µg/ml[8] |
| In vitro ATPase activity assay | 370 µM[4][9] |
| In vitro ATPase activity assay (high concentration) | 740 µM[4][9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro ATPase Activity Assay (Malachite Green Phosphate Assay)
This assay is used to measure the ATP hydrolysis activity of Drg1 and its inhibition by this compound.
Protocol:
-
Protein Purification: Purify recombinant hexameric wild-type Drg1 and any mutant variants. The C-terminal fragment of Rlp24 (amino acids 147-199) can also be purified to measure stimulated ATPase activity.[8]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Assay Setup:
-
In a 96-well plate, add purified Drg1 (e.g., 1200 nM, corresponding to 200 nM hexamer).[4][9]
-
For stimulated activity, add the purified Rlp24 C-terminal fragment (e.g., 800 nM).[4][9]
-
Add this compound to the desired final concentration (e.g., 100 µg/ml, 370 µM, or 740 µM) to the test wells.[4][8][9] Add vehicle (e.g., DMSO) to the control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 30°C).
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.[8]
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding a Malachite Green reagent solution. This reagent forms a colored complex with the free phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the specific ATPase activity (µmol of ATP hydrolyzed per hour per mg of Drg1).
-
Normalize the activity of the inhibited samples to the basal activity of the wild-type protein.
-
GST Pull-Down Assay for Drg1-Rlp24 Interaction
This assay is used to determine if this compound affects the physical interaction between Drg1 and Rlp24.
Protocol:
-
Protein Expression:
-
Express the C-terminal domain of Rlp24 as a Glutathione-S-transferase (GST) fusion protein (GST-Rlp24C) in E. coli.
-
Express Drg1 in a suitable system (e.g., E. coli or yeast).
-
-
Lysate Preparation:
-
Prepare a cell lysate containing the expressed Drg1.
-
Prepare a separate lysate from E. coli expressing GST-Rlp24C.
-
-
Immobilization of Bait Protein:
-
Incubate the GST-Rlp24C lysate with glutathione-agarose or glutathione-sepharose beads to immobilize the fusion protein.
-
Wash the beads to remove unbound proteins.
-
-
Interaction Assay:
-
Incubate the immobilized GST-Rlp24C with the Drg1-containing lysate in a binding buffer (e.g., PBS with 1 mM ATP).
-
In parallel, set up a reaction including this compound (e.g., 370 µM) to test its effect on the interaction.[4] A control with GST alone should also be included.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-Drg1 antibody to detect the presence of Drg1 that has been "pulled down" by GST-Rlp24C.
-
Experimental Workflow Diagram
Caption: Key Experimental Workflows.
Resistance Mechanisms
Resistance to this compound in yeast is primarily associated with mutations in the DRG1 gene.[1] These resistance-conferring mutations often cluster around the ATP binding pocket of the D2 domain.[2] For instance, specific amino acid substitutions in this region can prevent the effective binding of this compound or alter the positioning of the nucleotide, thereby circumventing the inhibitory effect of the drug.[6][7]
Conclusion
This compound represents a valuable chemical probe for studying eukaryotic ribosome biogenesis. Its specific and well-characterized mechanism of action, centered on the inhibition of the AAA-ATPase Drg1, provides a clear example of how small molecules can be utilized to dissect complex cellular pathways. For drug development professionals, the targeting of essential and highly conserved cellular machinery like ribosome assembly factors presents a promising avenue for the development of novel therapeutic agents, particularly in the context of diseases characterized by dysregulated cell growth. The detailed understanding of this compound's interaction with Drg1, including the structural basis of inhibition and mechanisms of resistance, provides a solid foundation for the rational design of new and more potent inhibitors of this critical cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural dynamics of AAA + ATPase Drg1 and mechanism of benzo-diazaborine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EMDB-32403: Cryo-EM structure of Drg1 hexamer treated with ATP/benzo-diazaborine - Yorodumi [pdbj.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Rlp24 activates the AAA-ATPase Drg1 to initiate cytoplasmic pre-60S maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Properties of Diazaborines Against Gram-negative Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazaborines are a class of boron-containing heterocyclic compounds demonstrating significant antibacterial activity, particularly against Gram-negative bacteria.[1] Initially believed to disrupt lipopolysaccharide synthesis, their primary mechanism of action is now understood to be the specific inhibition of a key enzyme in the fatty acid biosynthesis pathway. This guide provides a detailed overview of the mechanism of action, quantitative efficacy data, experimental protocols for activity assessment, and relevant biological pathways associated with diazaborine's antibacterial effects.
Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)
The antibacterial activity of diazaborines against Gram-negative bacteria is not due to direct disruption of the outer membrane or lipopolysaccharide (LPS) synthesis, but rather the inhibition of an essential metabolic pathway: Type II fatty acid synthesis (FAS II).[2] The specific molecular target is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an enzyme that catalyzes the final reductive step in the fatty acid elongation cycle.[3]
The inhibitory action is highly specific and dependent on a unique molecular interaction:
-
Cofactor Requirement: this compound's inhibitory activity is contingent on the presence of the nucleotide cofactor NAD⁺ (or NADP⁺)[3][4].
-
Adduct Formation: The boron atom of the this compound molecule forms a stable, covalent bond with the 2'-hydroxyl group of the NAD⁺ ribose moiety.[5]
-
Bisubstrate Analogue: This this compound-NAD⁺ adduct acts as a noncovalently bound bisubstrate analogue, effectively occupying the active site of the ENR enzyme and preventing the binding of the natural substrate.[3]
By blocking the ENR enzyme, diazaborines halt the elongation of acyl chains, which are essential precursors for the synthesis of phospholipids and the lipid A component of lipopolysaccharides. This disruption of membrane biogenesis ultimately leads to the cessation of growth and cell death.[2]
Caption: Mechanism of this compound inhibition of the bacterial FAS II pathway.
General Signaling in Gram-negative Bacteria: Two-Component Systems
While the direct target of this compound is ENR, it is crucial for drug development professionals to understand the broader regulatory networks within Gram-negative bacteria, such as two-component signal transduction systems (TCS). These systems are a primary means by which bacteria sense and respond to environmental stimuli, including cell envelope stress that can be induced by antibacterial agents.[6][7]
A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[7] Upon detecting a specific environmental cue, the sensor kinase autophosphorylates and then transfers the phosphoryl group to its cognate response regulator, which in turn modulates the expression of target genes.[6] The EnvZ-OmpR system, for example, is a classic TCS in E. coli that responds to changes in osmolarity and regulates the expression of outer membrane porin genes, which can affect antibiotic influx.[8]
Caption: Generalized workflow of a two-component signal transduction system.
Quantitative Antibacterial Activity
The efficacy of this compound compounds is quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MPC is the concentration required to prevent the growth of any single-step resistant mutants.[1]
| Compound | Target Organism | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |
| This compound 1 | E. coli ATCC 25922 | 0.125 | 4 | 32 |
| This compound 2 | E. coli ATCC 25922 | 0.25 | 8 | 32 |
| This compound 3 | E. coli ATCC 25922 | 0.5 | 16 | 32 |
| This compound 4 | E. coli ATCC 25922 | 1 | 64 | 64 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.24 | 16 |
Data synthesized from a 2023 study at the University of Helsinki.[1]
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of this compound compounds, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][9]
-
Inoculum Preparation: a. Select three to five morphologically similar colonies of the test organism (e.g., E. coli ATCC 25922) from an agar plate. b. Transfer colonies into a tube with 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C for 18-24 hours. d. Dilute the overnight culture in fresh CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 11. b. Add 100 µL of CAMHB to column 12 to serve as a sterility and growth control. c. Add 100 µL of the starting drug concentration (e.g., 128 µg/mL) to each well in column 1. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly. Repeat this process sequentially down to column 10. Discard the final 50 µL from column 10. Column 11 serves as a drug-free growth control.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Mutant Prevention Concentration (MPC) Assay
This protocol describes an agar plate method to determine the MPC.[1]
-
High-Density Inoculum Preparation: a. Grow the test organism in a suitable broth to a high concentration, typically ≥1 x 10¹⁰ CFU/mL. b. Determine the exact CFU/mL by performing serial dilutions and plating on drug-free control agar plates.
-
MPC Plate Preparation: a. Prepare Mueller-Hinton Agar plates containing a range of this compound concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC). b. Include drug-free plates as a control for inoculum viability.
-
Inoculation and Incubation: a. Spread 100 µL of the high-density bacterial suspension evenly onto the surface of each prepared agar plate. b. Incubate the compound-containing plates at 37°C for approximately 48 hours. Incubate control plates at a lower temperature (e.g., 25°C) if necessary to prevent overgrowth.
-
Result Interpretation: a. Following incubation, count the number of colonies on each plate. b. The MPC is defined as the lowest drug concentration on which no bacterial colonies are observed.[1]
Caption: Experimental workflow for Mutant Prevention Concentration (MPC) assay.
Conclusion
Diazaborines represent a promising class of antibacterial agents with a well-defined mechanism of action against Gram-negative bacteria. Their ability to inhibit the essential ENR enzyme in the FAS II pathway provides a specific and potent method of halting bacterial growth. The quantitative data indicate strong intrinsic activity, although the mutant selection window (MPC/MIC ratio) suggests that considerations for resistance development are important. The provided protocols offer standardized methods for evaluating the efficacy of novel this compound analogues, supporting further research and development in this critical area of antibacterial discovery.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 7. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-talk Suppression between the CpxA-CpxR and EnvZ-OmpR Two-Component Systems in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. researchgate.net [researchgate.net]
The Molecular Target of Diazaborine in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaborines are a class of synthetic heterocyclic boron-containing compounds that have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria. Initial investigations into their mechanism of action suggested an interference with lipopolysaccharide synthesis. However, subsequent and more detailed research has unequivocally identified the primary molecular target of diazaborines in bacteria as the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid biosynthesis pathway. This guide provides an in-depth overview of the molecular target of diazaborine, its mechanism of action, and the experimental methodologies used to elucidate these findings.
The Molecular Target: Enoyl-ACP Reductase (FabI)
The definitive molecular target of this compound in a wide range of bacteria is the enzyme enoyl-acyl carrier protein reductase, the product of the fabI gene.[1] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation, a pathway essential for the biosynthesis of fatty acids that are vital components of bacterial cell membranes.[2] The bacterial fatty acid synthesis (FAS-II) pathway is significantly different from the mammalian fatty acid synthase (FAS-I) system, making ENR an attractive target for the development of selective antibacterial agents.[2]
Mechanism of Action
The inhibitory action of this compound against ENR is highly specific and elegant. It does not act as a simple competitive inhibitor. Instead, diazaborines require the presence of the nucleotide cofactor, either NADH or NADPH, to exert their inhibitory effect.[3][4] The mechanism involves the formation of a stable, covalent adduct between the boron atom of the this compound molecule and the 2'-hydroxyl group of the ribose moiety of the enzyme-bound NAD(P)+.[4] This ternary complex of enzyme-cofactor-inhibitor effectively blocks the active site and prevents the binding of the enoyl-ACP substrate, thereby halting fatty acid synthesis.
dot
Figure 1: Inhibition of the bacterial fatty acid biosynthesis pathway by this compound.
Quantitative Data
The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The inhibitory activity against the purified ENR enzyme is determined by the half-maximal inhibitory concentration (IC50).
| This compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sa 84.474 | Escherichia coli 0111:B4 | 1.5 | [5] |
| Compound 1 | Escherichia coli ATCC 25922 | Not Specified | [6] |
| Compound 2 | Escherichia coli ATCC 25922 | Not Specified | [6] |
| Compound 3 | Escherichia coli ATCC 25922 | Not Specified | [6] |
| Compound 4 | Escherichia coli ATCC 25922 | Not Specified | [6] |
| Various Derivatives | Gram-negative bacteria | Not Specified | [7] |
Note: Specific MIC values for a broad range of this compound derivatives are often proprietary or not publicly available in comprehensive tables. The provided references indicate that such studies have been conducted.
Experimental Protocols
The identification and characterization of the molecular target of this compound have been facilitated by a combination of genetic, biochemical, and structural biology techniques.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a this compound compound is the lowest concentration that prevents visible growth of a bacterium. This is a fundamental measure of its antibacterial potency.
Broth Microdilution Method:
-
Preparation of this compound Solutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[8][9][10]
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the this compound derivative in which there is no visible turbidity (bacterial growth).[8][11]
dot
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enoyl-ACP Reductase (ENR) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the activity of the purified ENR enzyme.
-
Purification of ENR: The fabI gene is cloned and overexpressed in a suitable host (e.g., E. coli). The recombinant ENR protein is then purified to homogeneity using standard chromatographic techniques.
-
Assay Components: The assay mixture typically contains a buffer, the purified ENR enzyme, the cofactor (NADH or NADPH), and the substrate (e.g., crotonoyl-CoA or crotonoyl-ACP).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The activity of ENR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.
-
Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the this compound inhibitor. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
dot
Figure 3: Workflow for an Enoyl-ACP Reductase (ENR) inhibition assay.
X-ray Crystallography
Structural studies using X-ray crystallography have been instrumental in visualizing the precise interactions between this compound, the NAD+ cofactor, and the ENR enzyme at an atomic level.
-
Crystallization: Crystals of the ENR enzyme are grown in the presence of NAD+ and the this compound inhibitor.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the ENR-NAD+-diazaborine ternary complex.
-
Analysis: The resulting structure reveals the covalent bond between the this compound and the NAD+ cofactor and how the complex occupies the active site of the enzyme, providing a detailed understanding of the mechanism of inhibition.[4]
Conclusion
The molecular target of this compound in bacteria is unequivocally the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a key enzyme in the essential fatty acid biosynthesis pathway. The unique mechanism of action, involving the formation of a covalent adduct with the NAD+ cofactor within the enzyme's active site, provides a strong basis for the development of novel and selective antibacterial agents. The experimental protocols outlined in this guide, from determining the minimum inhibitory concentration to elucidating the atomic-level interactions through X-ray crystallography, represent the cornerstone of research in this field and continue to inform the design of next-generation this compound-based therapeutics.
References
- 1. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a this compound derivative (Sa 84.474) on the virulence of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bio.libretexts.org [bio.libretexts.org]
The Lynchpin Role of Boron in Diazaborine's Antibacterial Activity: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the critical role the boron atom plays in the antibacterial mechanism of diazaborines. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, structure-activity relationships, and key experimental methodologies that define diazaborine's promise as a potent class of antimicrobial agents.
Executive Summary
Diazaborines are a class of synthetic heterocyclic compounds that exhibit significant antibacterial activity, particularly against Gram-negative bacteria. Their primary molecular target is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR, or FabI), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1] The FAS-II pathway's distinction from the mammalian FAS-I system makes ENR an attractive target for developing selective antibacterial agents. The central feature of this compound's mechanism of action is a unique covalent interaction mediated by its constituent boron atom. This guide will detail this mechanism, present structure-activity relationship data, and provide protocols for key evaluative experiments.
The Boron-Centered Mechanism of Action
The antibacterial efficacy of diazaborines is critically dependent on the presence of the boron atom within their heterocyclic scaffold. Analogues lacking this atom show no significant antibacterial activity, underscoring its indispensable role.[2] Diazaborines exert their inhibitory effect only when the ENR enzyme is bound to its nicotinamide adenine dinucleotide (NAD+) cofactor.[1]
The mechanism proceeds through the formation of a stable, covalent adduct between the electron-deficient boron atom of the this compound and the 2'-hydroxyl group of the NAD+ ribose moiety.[1][3] This interaction creates a tightly-bound, bisubstrate analogue inhibitor within the enzyme's active site. This ternary complex (ENR-NAD+-diazaborine) effectively locks the enzyme in an inactive state, halting the fatty acid elongation cycle and leading to bacterial cell death.
dot
Caption: Mechanism of ENR inhibition by this compound.
Structure-Activity Relationship (SAR) and Data
SAR studies reveal that modifications to the this compound scaffold significantly impact its inhibitory potency. The nature of the fused aromatic ring and the side chain attached to the this compound nitrogen are key determinants of activity. Generally, five-membered thieno-fused diazaborines demonstrate greater antibacterial potency than their six-membered benzothis compound counterparts.[3] Furthermore, the sulfonyl group, traditionally part of the this compound scaffold, can be replaced with amide or thioamide groups without disrupting the inhibitory mechanism.
The following table summarizes the inhibitory activity of several benzothis compound analogues against Escherichia coli and its purified ENR (FabI) enzyme.
| Compound ID | Fused Ring System | R-Group Linker | IC50 vs. E. coli FabI (µM) | MIC vs. E. coli (µg/mL) |
| 14b | Benzene | Amide | 10 ± 1 | >128 |
| 18c | Benzene | Thioamide | 13 ± 2 | >128 |
| 35b | Benzene | Amide | 21 ± 3 | 64 |
| 39 | Benzene | Amide | 34 ± 5 | 128 |
| Data sourced from Jordan et al., Acta Crystallographica Section D, 2015. |
Experimental Protocols
Purification of E. coli ENR (FabI)
A robust protocol for obtaining purified ENR is essential for in vitro inhibition studies.
-
Gene Cloning and Expression: The E. coli fabI gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable expression host like E. coli BL21(DE3).
-
Cell Culture and Lysis: Cells are grown in a rich medium (e.g., LB broth) to an optimal density (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG. The cell pellet is harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM KH2PO4 pH 8.0, 100 mM NaCl, 10% glycerol).[4] Cells are then lysed using mechanical means such as a microfluidizer or sonicator.[4]
-
Chromatographic Purification: The soluble lysate is clarified by high-speed centrifugation. The supernatant is subjected to a series of chromatography steps. A common scheme involves:
-
Purity Assessment: Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard method like the Bradford assay.
dot
Caption: Workflow for the purification of ENR (FabI).
ENR Inhibition Assay (IC50 Determination)
This spectrophotometric assay measures the ability of a this compound compound to inhibit ENR's enzymatic activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5).
-
NADH (final concentration ~100 µM).
-
Purified ENR enzyme (e.g., final concentration ~1-2 µg/mL).
-
Varying concentrations of the this compound inhibitor (typically a serial dilution).
-
-
Initiation of Reaction: The reaction is initiated by adding the substrate, crotonoyl-CoA (final concentration ~0.4 mM).
-
Data Acquisition: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a this compound required to inhibit the visible growth of a target bacterium. The broth microdilution method is standard.
-
Inoculum Preparation: A pure culture of the test bacterium (e.g., E. coli ATCC 25922) is grown to the logarithmic phase and its density is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Serial Dilution: The this compound compound is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[7]
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate includes a positive control (broth + inoculum, no drug) and a negative control (broth only). The plate is incubated at 37°C for 16-24 hours.[6]
-
Result Determination: The MIC is determined as the lowest concentration of the this compound at which no visible bacterial growth (turbidity) is observed.[6]
dot
Caption: Broth microdilution workflow for MIC determination.
Conclusion
The boron atom is the cornerstone of this compound's antibacterial activity. Its unique ability to form a covalent adduct with the NAD+ cofactor within the ENR active site provides a potent and specific mechanism for inhibiting bacterial fatty acid synthesis. Understanding this boron-centric mechanism is crucial for the rational design of new this compound derivatives. By leveraging the structure-activity relationships and employing the detailed experimental protocols outlined in this guide, researchers can further explore and optimize this promising class of compounds in the ongoing search for novel antibacterial therapies.
References
- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
diazaborine inhibition of fatty acid synthesis
An In-depth Technical Guide to the Inhibition of Bacterial Fatty Acid Synthesis by Diazaborines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. The bacterial Type II fatty acid synthesis (FAS-II) pathway, essential for building cell membranes and distinct from the mammalian Type I system, presents a compelling target. Diazaborines, a class of boron-containing heterocyclic compounds, are potent antibacterial agents that specifically inhibit this pathway. This guide provides a detailed examination of the mechanism, quantitative activity, and experimental evaluation of diazaborines as inhibitors of bacterial fatty acid synthesis, with a focus on their primary target, the enoyl-acyl carrier protein (ACP) reductase (FabI).
Mechanism of Action: Covalent Adduct Formation
Diazaborines function as highly specific inhibitors of the enoyl-ACP reductase (FabI), an essential enzyme that catalyzes the final reductive step in the FAS-II elongation cycle.[1][2] Their inhibitory action is not direct but requires the presence of the oxidized nicotinamide adenine dinucleotide cofactor (NAD⁺) or NADP⁺.[1]
The core mechanism involves a unique covalent interaction. The electron-deficient boron atom within the diazaborine ring structure acts as a Lewis acid and attacks the 2'-hydroxyl group of the ribose moiety on the NAD⁺ cofactor bound within the FabI active site.[3][4] This reaction forms a stable, covalent this compound-NAD⁺ adduct.[3][5] This adduct acts as a non-covalently bound bisubstrate analogue, mimicking the transition state of the enzymatic reaction and effectively locking the enzyme in an inactive conformation, thereby halting the fatty acid elongation cycle.[4]
Caption: Covalent adduct formation mechanism.
The Bacterial Fatty Acid Synthesis (FAS-II) Pathway
The FAS-II pathway is an iterative system that elongates acyl chains by two carbons per cycle. It involves a series of discrete, soluble enzymes, making it fundamentally different from the large, multifunctional Fatty Acid Synthase (FAS-I) found in mammals. This compound's target, FabI, is critical for the final step of each elongation cycle.
Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) cycle.
Quantitative Inhibition Data
The antibacterial efficacy of diazaborines is directly related to their ability to inhibit FabI. This is quantified by the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the Minimum Inhibitory Concentration (MIC) against whole bacterial cells. Structure-activity relationship (SAR) studies have shown that modifications to the fused aromatic ring and the N-sulfonyl side chain significantly impact potency.[5][6] Thieno-fused diazaborines, for instance, generally exhibit greater activity than their benzo-fused counterparts.[5]
Table 1: In Vitro Activity of this compound Derivatives Against E. coli
| Compound Structure (Core) | R Group (at N2) | In Vitro Activity (MIC, μg/mL) | Reference |
| Thieno[3,2-d][7][8][9]this compound | -SO₂-propyl | 0.25 | [6] |
| Thieno[3,2-d][7][8][9]this compound | -SO₂-ethyl | 0.5 | [6] |
| Benzene[d][7][8][9]this compound | -SO₂-propyl | 1 | [6] |
| Benzene[d][7][8][9]this compound | -SO₂-ethyl | 4 | [6] |
| Pyrrolo[d][7][8][9]this compound | -SO₂-propyl | >128 (inactive) | [6] |
| Thieno[3,2-d][7][8][9]this compound | -CO-propyl (Amide) | 4 | [10] |
| Thieno[3,2-d][7][8][9]this compound | -CS-propyl (Thioamide) | 8 | [10] |
Note: Data is compiled from multiple sources and serves as a representative sample of structure-activity relationships.
Experimental Protocols
Protocol: In Vitro FabI Inhibition Assay (Spectrophotometric)
This protocol outlines a continuous spectrophotometric assay to determine the IC₅₀ of this compound derivatives against purified FabI enzyme by monitoring the oxidation of the NADH cofactor.
Caption: Workflow for a FabI spectrophotometric inhibition assay.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test this compound compounds in 100% DMSO. Dispense 1-2 µL of each dilution into the wells of a 96-well, UV-transparent microtiter plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM MES, pH 6.5, with 4% glycerol).[11] Prepare stock solutions of NADH (e.g., 10 mM) and the substrate, such as crotonoyl-ACP or a suitable analogue like crotonoyl-CoA (e.g., 5 mM).
-
Assay Mix Preparation: For each well, prepare an assay mix containing the assay buffer, purified FabI enzyme (e.g., final concentration of 5-10 nM), and NADH (e.g., final concentration of 50 µM).[11][12]
-
Pre-incubation: Add the assay mix to each well of the plate containing the diluted compounds. Mix gently and pre-incubate the plate at a constant temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to bind to the enzyme-cofactor complex.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., crotonoyl-ACP to a final concentration of 25 µM) to all wells simultaneously, preferably using a multi-channel pipette.[11]
-
Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH to NAD⁺, every 30 seconds for 20 minutes.[11][13]
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities of the inhibitor-treated wells to the average velocity of the DMSO-only (no inhibition) control wells to calculate the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibacterial compound against a specific bacterial strain.[14][15]
Caption: Workflow for a broth microdilution MIC assay.
Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the starting this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[16]
-
MIC Determination: After incubation, examine the plate. The MIC is defined as the lowest concentration of the this compound at which there is no visible turbidity (growth) compared to the growth control in well 11.[14][15] The sterility control in well 12 should remain clear. Results can also be quantified by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion and Future Directions
Diazaborines represent a validated class of antibacterial agents that effectively inhibit the essential FAS-II pathway in Gram-negative bacteria. Their unique mechanism of forming a covalent adduct with the NAD(P)H cofactor within the FabI active site provides a strong foundation for rational drug design. The quantitative data and detailed protocols presented in this guide serve as a resource for researchers aiming to discover and optimize novel this compound-based inhibitors. Future efforts may focus on modifying the this compound scaffold to improve potency against a broader spectrum of pathogens, enhance pharmacokinetic properties, and overcome potential resistance mechanisms, thereby revitalizing this promising class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the structure-activity relationship for this compound inhibition of Escherichia coli enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystallographic insights into the structure-activity relationships of this compound enoyl-ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
AAA-ATPase Drg1: A Comprehensive Technical Guide to its Inhibition by Diazaborine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the AAA-ATPase Drg1 as a molecular target for the small molecule inhibitor, diazaborine. This compound is a potent inhibitor of ribosome biogenesis, a critical pathway for cell growth and proliferation, making its target, Drg1, a compelling subject for therapeutic development. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for studying the Drg1-diazaborine interaction, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to Drg1 and Ribosome Biogenesis
The assembly of ribosomes is a fundamental and highly regulated process essential for protein synthesis. In eukaryotes, this intricate process involves the coordinated action of numerous ribosome biogenesis factors. The AAA-ATPase Drg1 (this compound resistance gene 1) is a key player in the cytoplasmic maturation of the 60S ribosomal subunit.[1][2] Drg1 is responsible for the ATP-dependent release of the shuttling protein Rlp24 from pre-60S particles, a critical step for the subsequent binding of the ribosomal protein uL24 and the progression of 60S subunit maturation.[1][2] Disruption of this process leads to a halt in the production of functional ribosomes, ultimately inhibiting cell growth.
This compound: A Specific Inhibitor of Drg1
This compound is a boron-containing heterocyclic compound that has been identified as a specific inhibitor of ribosome biogenesis.[1][3] Extensive research has pinpointed the AAA-ATPase Drg1 as the direct molecular target of this compound.[1][4]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the Drg1 protein. This interaction is highly specific and dependent on the presence of ATP.[1] Key aspects of the mechanism include:
-
Binding Site: this compound binds to the second ATPase domain (D2) of Drg1.[1][4] This has been confirmed through mutational analyses of this compound-resistant Drg1 variants, which show amino acid substitutions in or near the D2 nucleotide-binding pocket.[4]
-
ATP Dependence: The binding of this compound to Drg1 is contingent upon ATP being bound to the D2 domain.[1] This suggests that the inhibitor recognizes a specific conformational state of Drg1 that is induced by ATP.
-
Inhibition of ATP Hydrolysis: Upon binding, this compound inhibits the ATP hydrolysis activity of the D2 domain.[1][3][4] This enzymatic inactivation is the direct cause of the downstream functional blockade.
-
Functional Consequence: The inhibition of ATP hydrolysis in the D2 domain prevents Drg1 from releasing Rlp24 from the pre-60S ribosomal particles.[1][2] This stalls the maturation of the 60S subunit, leading to an accumulation of immature ribosomal precursors and a deficit of functional ribosomes.[3]
Quantitative Data: Drg1-Diazaborine Interaction
The interaction between Drg1 and this compound has been characterized quantitatively through various biophysical and biochemical assays.
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) | 26 µM | Not specified | [5] |
| EC50 (this compound) | Varies by mutant | Differential Scanning Fluorimetry (DSF) | [4] |
| Inhibition of ATPase Activity | Concentration-dependent | Malachite Green Phosphate Assay | [3][4] |
| Rlp24 Release Inhibition | ~95% | In vitro Release Assay | [1] |
Table 1: Quantitative analysis of the interaction between Drg1 and this compound.
| Drg1 Variant | Description | This compound Resistance | Reference |
| Wild-Type | Standard Drg1 protein | Sensitive | [4] |
| Drg1-1 | Resistant mutant | Resistant | [4] |
| Drg1EQ1 | Walker B mutant (D1 inactive) | Sensitive (D2 still inhibited) | [1][3] |
| Drg1EQ2 | Walker B mutant (D2 inactive) | N/A (already inactive) | [1] |
Table 2: this compound sensitivity of different Drg1 variants.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between Drg1 and this compound.
Protein Expression and Purification
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged or GST-tagged Drg1. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to lyse the cells and clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA (for His-tagged) or Glutathione-agarose (for GST-tagged) column. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).
-
Elution: Elute the bound protein using an elution buffer containing a high concentration of imidazole (for Ni-NTA) or reduced glutathione (for Glutathione-agarose).
-
Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.
A similar protocol as for Drg1 can be followed for the expression and purification of tagged Rlp24 (e.g., GST-Rlp24 or His-Rlp24C, the C-terminal domain).[4][6]
In Vitro ATPase Activity Assay (Malachite Green Phosphate Assay)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT), purified Drg1 (e.g., 200 nM hexamer), and ATP (e.g., 1 mM).
-
Stimulation: To measure stimulated ATPase activity, include the purified C-terminal domain of Rlp24 (Rlp24C) in the reaction mixture (e.g., 800 nM).[3]
-
Inhibition: To test the effect of this compound, add the desired concentration of the inhibitor (e.g., 370 µM) to the reaction wells.[3]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the released phosphate by adding a Malachite Green reagent. The reagent forms a colored complex with Pi, which can be quantified by measuring the absorbance at ~620-660 nm.
-
Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg protein) and compare the activity in the presence and absence of this compound.
This compound-Drg1 Binding Assay (Differential Scanning Fluorimetry - DSF)
DSF measures the thermal stability of a protein, which can shift upon ligand binding.[1][4]
-
Sample Preparation: In a suitable plate for a real-time PCR instrument, mix purified Drg1 (e.g., 1.8 µM) with DSF buffer (e.g., 20 mM HEPES-KOH pH 7.0, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT), 5 mM ATP, and varying concentrations of this compound.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/min). Monitor the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined by finding the peak of the first derivative of the melting curve. A shift in Tm in the presence of this compound indicates binding. The binding affinity (EC50) can be calculated by plotting the change in Tm against the this compound concentration.[4]
In Vitro Rlp24 Release Assay
This functional assay directly measures the ability of Drg1 to release Rlp24 from purified pre-60S particles.
-
Purification of Pre-60S Particles: Isolate pre-60S particles from a yeast strain expressing a tagged ribosomal protein or assembly factor (e.g., Arx1-TAP) from a drg1 mutant strain to enrich for particles with retained Rlp24.[1] Tandem Affinity Purification (TAP) is a commonly used method.[6][7]
-
Release Reaction: Immobilize the purified pre-60S particles on beads (e.g., IgG Sepharose for TAP-tagged proteins). Incubate the beads with purified wild-type Drg1 and 1 mM ATP in a suitable reaction buffer.
-
Inhibition: To test for inhibition, include this compound in the reaction mixture. A control with a non-hydrolyzable ATP analog (e.g., AMP-PNP) can also be included.[1]
-
Analysis: After incubation, separate the supernatant (containing released proteins) from the beads (containing the pre-60S particles). Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific for Rlp24. A decrease in Rlp24 in the supernatant and its retention on the beads in the presence of this compound indicates inhibition of release.
Visualizations
Signaling Pathway: Drg1's Role in 60S Ribosome Maturation
Caption: Drg1-mediated release of Rlp24 from pre-60S particles and its inhibition by this compound.
Experimental Workflow: Identifying Drg1 as the Target of this compound
References
- 1. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound [research-explorer.ista.ac.at]
- 6. Sequential Protein Association with Nascent 60S Ribosomal Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing the Assembly Pathway of Nucleolar Pre-60S Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Diazaborine's Effect on Ribosome Biogenesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ribosome biogenesis is a fundamental and highly energy-consuming process essential for cell growth and proliferation. Its intricate and conserved pathway presents a promising target for therapeutic intervention, particularly in oncology. Diazaborine, a heterocyclic boron-containing compound, has been identified as a specific inhibitor of eukaryotic ribosome biogenesis. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its targeted inhibition of the AAA-ATPase Drg1 and the resulting downstream effects on the maturation of the 60S ribosomal subunit. We present quantitative data, detailed experimental methodologies, and visual diagrams of the key molecular interactions and pathways to serve as a comprehensive resource for researchers in the field.
Core Mechanism of Action: Targeting the AAA-ATPase Drg1
This compound specifically disrupts the cytoplasmic maturation of the large ribosomal subunit (pre-60S particle) in eukaryotes.[1][2][3] Its primary molecular target is the AAA-ATPase Drg1 (Drug-Resistant Gene 1), a key enzyme involved in this process.[1][2][4]
The primary function of Drg1 is to facilitate the release of the shuttling protein Rlp24 from cytoplasmic pre-60S particles. This release is a critical, ATP-dependent step that allows for the subsequent binding of other maturation factors and the progression of the 60S subunit assembly.[1][2][4]
This compound exerts its inhibitory effect through a precise mechanism:
-
ATP-Dependent Binding: this compound's binding to Drg1 is not direct but requires the presence of ATP. It specifically binds to the Drg1-ATP complex.[2]
-
Inhibition of D2 Domain: Drg1 contains two distinct AAA (ATPase Associated with diverse cellular Activities) domains, D1 and D2. This compound specifically inhibits ATP hydrolysis in the D2 domain.[4][5] While nucleotide binding to D1 is crucial for the hexameric structure of Drg1, it is the ATP hydrolysis in the D2 domain that is essential for releasing Rlp24 and is the direct target of the inhibitor.[6]
-
Covalent Adduct Formation: Cryo-electron microscopy has revealed the structural basis of this inhibition. This compound forms a covalent bond with the 2'-hydroxyl group of the ribose moiety of the ATP molecule bound within the D2 nucleotide-binding pocket.[6] This creates a bulky this compound-ATP adduct that locks the D2 domain in an inactive conformation, preventing the conformational changes required for substrate release.[6][7]
By preventing the Drg1-mediated release of Rlp24, this compound effectively stalls the maturation cascade, leading to the cytoplasmic accumulation of immature pre-60S particles containing Rlp24 and other associated shuttling proteins like Nog1.[2]
Caption: this compound's mechanism of action on 60S ribosome maturation.
Quantitative Data on this compound's Effects
The interaction between this compound and Drg1 and its downstream consequences have been quantified through various biochemical and cellular assays.
Table 1: Inhibition of Drg1 ATPase Activity
| Assay Condition | Target Protein | This compound Conc. | Rlp24C (Stimulator) Conc. | % Inhibition | Reference(s) |
| Stimulated ATPase Activity | Wild-Type Drg1 | 370 µM | 800 nM | ~40% | [4][5] |
| Stimulated ATPase Activity | Wild-Type Drg1 | 740 µM | 800 nM | ~50% | [4][5] |
| Stimulated ATPase Activity | Wild-Type Drg1 | 370 µM | Low (~28 nM) | ~60% | [5] |
| Stimulated ATPase Activity | Drg1-1 (Resistant) | 370 µM - 740 µM | 800 nM | No Inhibition | [5] |
| D2 Domain Specific Activity (using Drg1-EQ1 mutant) | Drg1-EQ1 | 370 µM | Saturating | ~80% | [5] |
Note: The Drg1-EQ1 mutant has an inactive D1 domain, isolating the activity of the D2 domain. Rlp24C is the C-terminal domain of Rlp24 used to stimulate Drg1's ATPase activity in vitro.
Table 2: Binding and Kinetic Parameters
| Parameter | Description | Value | Condition | Reference(s) |
| Ki | Inhibitory constant for the D2 domain | ~26 µM | Determined using Drg1-EQ1 mutant | [5] |
| Thermal Shift (ΔTm) | Increase in melting temperature, indicating binding | Positive Shift | 740 µM this compound + 5 mM ATP | [2] |
| Thermal Shift (ΔTm) | No change in melting temperature | No Shift | 740 µM this compound, no ATP | [2] |
| Dissociation Slowdown | Factor by which this compound slows Drg1 dissociation from Rlp24C | 2x | Surface Plasmon Resonance (SPR) measurement | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research into this compound's effects.
Protocol 1: In Vitro ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by purified Drg1 protein, assessing the inhibitory effect of this compound.
-
Protein Purification: Purify hexameric wild-type Drg1, resistant Drg1-1 mutant, and the C-terminal domain of Rlp24 (Rlp24C) from E. coli expression systems.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Assay Setup:
-
In a 96-well plate, add 1200 nM of purified Drg1 protein (equivalent to 200 nM hexamer).
-
For stimulated activity, add 800 nM of Rlp24C.
-
Add this compound to the desired final concentration (e.g., 370 µM or a dilution series). Include a no-drug control.
-
Initiate the reaction by adding ATP (e.g., 1 mM).
-
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes).
-
Detection of Phosphate Release: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released. This is commonly done using a malachite green-based colorimetric assay, measuring absorbance at ~620 nm.
-
Data Analysis: Calculate the rate of ATP hydrolysis (nmol Pi/min/mg protein). Determine the percentage of inhibition by comparing the activity in the presence of this compound to the control.
Protocol 2: Analysis of pre-rRNA Processing via Pulse-Chase Labeling
This method tracks the synthesis and processing of ribosomal RNA precursors to identify specific blocks in the pathway.
-
Yeast Culture: Grow wild-type (S. cerevisiae) and this compound-resistant yeast strains in appropriate liquid media to early log phase.
-
Pulse Labeling: Add a radioactive precursor, such as [¹⁴C]uracil or [³H]uridine, to the culture medium for a short period (the "pulse," e.g., 2 minutes) to label newly synthesized RNA.
-
Chase: Add a large excess of non-radioactive uracil (the "chase"). Split the culture into two flasks: one control and one treated with this compound (e.g., 5 µg/ml).
-
Time Points: Collect cell samples at various time points after initiating the chase (e.g., 0, 3, 15, 30 minutes).
-
RNA Extraction: Immediately stop metabolic activity (e.g., by adding trichloroacetic acid) and extract total RNA from the collected samples using a standard method like hot acid phenol extraction.
-
Gel Electrophoresis: Separate the extracted RNA based on size using denaturing gel electrophoresis (e.g., 8% polyacrylamide/8 M urea gel for small RNAs or 1.2% agarose/formaldehyde gel for large RNAs).
-
Visualization: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA species.
-
Analysis: Identify and compare the abundance of pre-rRNA species (e.g., 35S, 27S, 7S) and mature rRNAs (25S, 5.8S) between the treated and untreated samples over the time course. A block in processing will lead to the accumulation of a precursor and a deficit of its downstream products.[3][8]
Caption: Workflow for analyzing pre-rRNA processing defects using pulse-chase.
Cellular Consequences and Downstream Effects
The inhibition of Drg1 and the resulting stall in 60S subunit maturation lead to several observable cellular phenotypes:
-
Inhibition of 27S pre-rRNA Processing: this compound treatment blocks the processing of 27S pre-rRNA, a key precursor to the mature 25S and 5.8S rRNAs of the large subunit.[3][8] This leads to an accumulation of the 27SA₂ intermediate and a reduction in downstream products like the 7S pre-rRNA.[3]
-
Depletion of Free 60S Subunits: The block in production leads to a measurable decrease in the cytoplasmic pool of free 60S subunits, which can be observed as a change in the 60S/40S subunit ratio in polysome profiles.[3][9]
-
Formation of "Half-mers": With prolonged treatment, the depletion of 60S subunits available for translation initiation leads to the formation of "half-mers" on polysome profiles. These are polysomes containing a 43S pre-initiation complex stalled on an mRNA, awaiting a 60S subunit to form a complete 80S ribosome.[3]
-
Relocalization of Nop4p: The drug induces a rapid redistribution of the nucleolar protein Nop4p, which is involved in 60S subunit maturation, from the nucleolus to the nuclear periphery. This relocalization likely contributes to the observed rRNA processing defects.[3]
Caption: Logical flow of cellular events following this compound treatment.
Conclusion and Future Outlook
This compound is a powerful chemical probe for dissecting the complex pathway of eukaryotic ribosome biogenesis. Its highly specific mechanism of action—the ATP-dependent, covalent inhibition of the D2 domain of the AAA-ATPase Drg1—provides a clear and tractable model for studying a critical cytoplasmic step in 60S subunit maturation. The detailed understanding of its molecular target and the resulting cellular phenotypes makes it an invaluable tool for researchers. Furthermore, as ribosome biogenesis is frequently upregulated in cancer cells, the pathway targeted by this compound represents a promising avenue for the development of novel anti-proliferative therapeutics. Future work may focus on developing this compound derivatives with improved potency and selectivity for targeting human Drg1 homologs in a clinical context.
References
- 1. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Treatment of Yeast Cells Inhibits Maturation of the 60S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of Diazaborines in Different Solvents
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of diazaborine compounds in various solvents. Given the limited publicly available data on specific this compound molecules, this document focuses on established experimental protocols and data presentation standards applicable to the characterization of novel boron-containing heterocyclic compounds.
Introduction to Diazaborines
Diazaborines are a class of heterocyclic compounds containing boron and two nitrogen atoms within the ring structure. These compounds are of increasing interest in medicinal chemistry and materials science due to their unique electronic properties and potential for biological activity. The stability of some this compound derivatives in aqueous solutions makes them particularly relevant for bioorthogonal coupling reactions.[1][2][3] Understanding the solubility and stability of these compounds is a critical first step in their development as therapeutic agents or functional materials.
Solubility Determination
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following section details standard experimental protocols for determining the solubility of this compound compounds.
Experimental Protocols
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the this compound compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of the this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
HTS methods are employed in early-stage drug discovery for the rapid assessment of the kinetic solubility of a large number of compounds.[6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound in an organic solvent (e.g., DMSO).
-
Serial Dilution: Add aliquots of the stock solution to an aqueous buffer in a microtiter plate.
-
Precipitation Detection: The point at which the compound precipitates out of solution is detected, often by nephelometry (light scattering) or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Data Presentation: Solubility of a Hypothetical this compound
The following tables illustrate how solubility data for a hypothetical this compound compound ("DZB-123") could be presented.
Table 1: Thermodynamic Solubility of DZB-123 in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Analytical Method |
| Water | 0.015 | HPLC-UV |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.022 | HPLC-UV |
| Ethanol | 15.2 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | > 200 | Gravimetric |
| Polyethylene Glycol 400 (PEG 400) | 55.8 | HPLC-UV |
Table 2: Kinetic Solubility of DZB-123 in Aqueous Buffer
| Parameter | Value |
| Buffer System | PBS, pH 7.4 |
| DMSO Concentration | 1% |
| Kinetic Solubility (µg/mL) | 35 |
| Detection Method | Nephelometry |
Stability Assessment
Evaluating the chemical stability of a this compound is crucial for determining its shelf-life and identifying potential degradation pathways.
Experimental Protocols
Accelerated stability studies are conducted under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability of a compound.[6]
Protocol:
-
Sample Preparation: Prepare solutions of the this compound in the desired solvents or prepare solid samples.
-
Storage Conditions: Store the samples in controlled environment chambers at specified conditions (e.g., 40°C / 75% Relative Humidity).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, and 8 weeks).
-
Analysis: Quantify the remaining this compound concentration using a stability-indicating HPLC method. Analyze for the appearance of degradation products.
-
Degradant Identification: Characterize any significant degradation products using techniques like LC-MS and NMR spectroscopy. Studies on related peptide boronic acids have shown that oxidative degradation can be a major pathway.[7][8]
This protocol assesses the stability of a this compound compound when exposed to light.
Protocol:
-
Sample Exposure: Expose solid or solution samples of the this compound to a controlled light source (e.g., a xenon lamp) as per ICH Q1B guidelines.
-
Dark Control: Protect a parallel set of samples from light to serve as a control.
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples for degradation using a suitable analytical method.
Data Presentation: Stability of a Hypothetical this compound
The following tables illustrate how stability data for DZB-123 could be presented.
Table 3: Accelerated Stability of DZB-123 in PBS (pH 7.4) at 40°C
| Time (weeks) | % Remaining DZB-123 | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 0 | 100 | < 0.05 | < 0.05 |
| 2 | 95.2 | 2.8 | 1.1 |
| 4 | 90.5 | 5.6 | 2.3 |
| 8 | 81.3 | 10.2 | 4.5 |
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the characterization of this compound compounds.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Accelerated Stability Study Workflow.
Caption: Potential Oxidative Degradation Pathway.
References
- 1. Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid formation of a stable boron–nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Diazaborine Structure-Activity Relationships: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potential therapeutic agents due to their potent biological activities. Early research predominantly focused on their antibacterial properties, revealing a fascinating and specific mechanism of action. This technical guide provides an in-depth overview of the foundational structure-activity relationship (SAR) studies of diazaborines, with a primary focus on their antibacterial effects mediated by the inhibition of enoyl-acyl carrier protein reductase (ENR). Additionally, it touches upon the more recently discovered activity of diazaborines as inhibitors of the eukaryotic AAA-ATPase Drg1, involved in ribosome biogenesis. This document summarizes quantitative biological data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The diazaborine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a boron atom, is the cornerstone of a class of synthetic compounds with notable biological effects. Initial investigations into diazaborines in the mid-20th century unveiled their potent antibacterial activity, particularly against Gram-negative bacteria.[1] This discovery spurred further research into their mechanism of action and the relationship between their chemical structure and biological potency.
Subsequent studies identified the primary bacterial target of diazaborines as the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway.[2] The inhibition of ENR disrupts the elongation cycle of fatty acid synthesis, a process essential for bacterial membrane biogenesis and survival. The unique mechanism of inhibition, involving the formation of a covalent adduct with the NAD(P)H cofactor, has made diazaborines an attractive scaffold for the development of novel antibacterial agents.[2]
More recently, a distinct mechanism of action has been identified for diazaborines in eukaryotic cells. Certain this compound derivatives have been shown to inhibit the AAA-ATPase Drg1, an enzyme involved in the maturation of the 60S ribosomal subunit.[3][4] This finding has opened new avenues for the potential application of diazaborines as chemical probes to study ribosome biogenesis and as potential anticancer or antifungal agents.
This guide will delve into the early SAR studies that laid the groundwork for our current understanding of diazaborines, presenting key data, experimental protocols, and visual models to facilitate further research and development.
Antibacterial Activity and SAR against Enoyl-ACP Reductase (ENR)
The antibacterial activity of diazaborines is intrinsically linked to their ability to inhibit ENR. The SAR of these compounds has been explored by systematically modifying the core this compound scaffold and observing the impact on their minimum inhibitory concentrations (MIC) against various bacterial strains and their inhibitory concentrations (IC50) against the purified ENR enzyme.
Core Scaffold and the Role of Boron
The this compound ring system is essential for the antibacterial activity of these compounds. Early studies demonstrated that analogues lacking the boron atom were devoid of antibacterial efficacy, highlighting the critical role of this element in the mechanism of action.[5] X-ray crystallography studies later revealed that the boron atom forms a covalent bond with the 2'-hydroxyl group of the ribose moiety of the NAD(P)+ cofactor within the active site of ENR.[2] This forms a stable ternary complex with the enzyme, effectively blocking the binding of the natural enoyl-ACP substrate and halting fatty acid synthesis.
Influence of the Fused Aromatic Ring
The this compound core is typically fused to an aromatic or heteroaromatic ring. The nature of this fused ring system has a significant impact on the antibacterial potency.
-
Thienodiazaborines: Compounds featuring a thiophene ring fused to the this compound core have consistently demonstrated the most potent antibacterial activity.
-
Benzodiazaborines: Analogs with a fused benzene ring generally exhibit good activity, though often less potent than their thieno-counterparts.
-
Other Heterocycles: The exploration of other fused heterocycles, such as furans and pyrroles, has been less extensive in early research, but available data suggests that the nature of the heteroatoms and the electronic properties of the ring influence activity.
Substituents on the Sulfonyl Side Chain
A common feature of early this compound analogs is a sulfonyl group attached to one of the nitrogen atoms of the this compound ring. The substituent on this sulfonyl group plays a crucial role in modulating the potency and pharmacokinetic properties of the compounds.
Table 1: Structure-Activity Relationship of this compound Analogs Against E. coli
| Compound ID | Fused Ring | R Group on Sulfonyl | MIC (µg/mL) against E. coli | Reference |
| 1 | Thiophene | Methyl | 1.0 | [5] |
| 2 | Thiophene | Ethyl | 0.5 | [5] |
| 3 | Thiophene | n-Propyl | 0.25 | [5] |
| 4 | Thiophene | Isopropyl | 2.0 | [5] |
| 5 | Benzene | Methyl | 8.0 | [6] |
| 6 | Benzene | Ethyl | 4.0 | [6] |
| 7 | Benzene | n-Propyl | 2.0 | [6] |
| 8 | Benzene | Phenyl | >128 | [6] |
Note: This table is a representative summary based on data from cited literature and is not exhaustive.
The data in Table 1 suggests that for both thieno- and benzodiazaborines, a small, linear alkyl group on the sulfonyl moiety is favorable for antibacterial activity against E. coli. Increasing the chain length from methyl to n-propyl tends to enhance potency, while branched alkyl groups (isopropyl) or bulky aromatic groups (phenyl) are generally detrimental to activity.
Inhibition of Eukaryotic AAA-ATPase Drg1
In addition to their antibacterial effects, certain diazaborines have been identified as inhibitors of the yeast AAA-ATPase Drg1. This enzyme is essential for the cytoplasmic maturation of the 60S ribosomal subunit. The mechanism of inhibition mirrors that observed with bacterial ENR, involving the formation of a covalent adduct, in this case with ATP within the D2 domain of Drg1.[3][7]
Structure-Activity Relationship for Drg1 Inhibition
Systematic SAR studies on the inhibition of Drg1 by diazaborines are less mature compared to those for antibacterial activity. However, initial findings indicate that the structural requirements for Drg1 inhibition may differ from those for ENR inhibition.
Table 2: Inhibitory Activity of a this compound Derivative against Yeast Growth and Drg1
| Compound | Target | Parameter | Value | Reference |
| This compound Derivative | S. cerevisiae growth | MIC | 5 µg/mL (in minimal medium) | [4] |
| This compound Derivative | Drg1 ATPase Activity | Ki | 26 µM | [4] |
Further research is needed to delineate the specific structural features of diazaborines that govern their potency and selectivity for Drg1. This includes exploring a wider range of fused ring systems and sulfonyl substituents.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the early research on this compound SAR.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing drug concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[8] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[8]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound compound. Include a positive control (bacteria in medium without drug) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the this compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Enoyl-ACP Reductase (ENR) Inhibition Assay
The activity of ENR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.
Protocol: Spectrophotometric ENR Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette or a UV-transparent 96-well plate containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADH or NADPH as the cofactor, and the substrate, typically a short-chain enoyl-ACP or an analog like crotonoyl-CoA.
-
Inhibitor Addition: Add varying concentrations of the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of the ENR enzyme.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the IC50 value, which is the concentration of the this compound that inhibits the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of ENR-Diazaborine Complexes
Determining the three-dimensional structure of ENR in complex with a this compound inhibitor and the NAD(P)+ cofactor provides invaluable insights into the molecular basis of inhibition and guides rational drug design.
Protocol: Crystallization of ENR-Diazaborine-NAD+ Ternary Complex
-
Protein Purification: Express and purify the target ENR enzyme to a high degree of homogeneity.
-
Complex Formation: Incubate the purified ENR with a molar excess of NAD+ and the this compound inhibitor to allow for the formation of the ternary complex.
-
Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to identify initial crystallization hits.
-
Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to obtain large, well-diffracting crystals.
-
X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the complex against the experimental data.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and study of diazaborines.
Caption: Inhibition of Bacterial Fatty Acid Synthesis by Diazaborines.
Caption: General Workflow for a this compound SAR Study.
Conclusion
The early research on the structure-activity relationships of diazaborines has provided a solid foundation for the development of this unique class of compounds as potential therapeutic agents. The key takeaways from these foundational studies are the essentiality of the boron-containing this compound core, the profound influence of the fused aromatic system, and the tunable nature of the sulfonyl side chain in dictating antibacterial potency. The elucidation of the covalent adduct formation with the NAD(P)H cofactor within the ENR active site has been a landmark in understanding their mechanism of action and has provided a clear rationale for their biological activity.
While significant progress has been made, particularly in the context of their antibacterial properties, there remain avenues for further exploration. A more comprehensive and systematic investigation into a wider array of fused heterocyclic systems and sulfonyl substituents is warranted to fully map the SAR landscape. Furthermore, the more recent discovery of their inhibitory activity against the eukaryotic AAA-ATPase Drg1 opens up exciting new possibilities for the application of diazaborines beyond antibacterial agents. Future SAR studies focused on Drg1 inhibition could lead to the development of novel chemical probes and therapeutic leads for diseases such as cancer.
The detailed experimental protocols and visual models presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. Rm values and structure-activity relationship of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAA-ATPase Drg1 Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. DSpace [helda.helsinki.fi]
- 6. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound [research-explorer.ista.ac.at]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. m.youtube.com [m.youtube.com]
Unraveling the Dichotomy: A Technical Guide to the Fundamental Differences in Diazaborine Action in Yeast vs. Bacteria
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the distinct mechanisms of action of diazaborine compounds in yeast and bacteria. Diazaborines, a class of boron-containing heterocyclic compounds, exhibit potent antimicrobial properties, yet their molecular targets and physiological effects diverge significantly between these two domains of life. This document elucidates these fundamental differences, offering valuable insights for antimicrobial drug discovery and development.
Core Mechanistic Differences: A Tale of Two Pathways
The antimicrobial activity of diazaborines stems from their ability to inhibit essential cellular processes. However, the specific pathways targeted in bacteria and yeast are fundamentally different, a crucial distinction for the development of selective therapeutics.
In Bacteria: Targeting Fatty Acid Synthesis
In bacteria, the primary target of diazaborines is the enoyl-acyl carrier protein reductase (ENR) , a critical enzyme in the type II fatty acid synthesis (FASII) pathway.[1][2] The FASII pathway is responsible for the biosynthesis of fatty acids, which are essential components of bacterial cell membranes.
Diazaborines act as potent inhibitors of ENR. Their mechanism of inhibition involves the formation of a stable, covalent adduct with the NAD(P)H cofactor within the enzyme's active site.[1][2] This adduct mimics the transition state of the enzymatic reaction, effectively blocking the binding of the natural substrate and halting fatty acid elongation. The disruption of fatty acid synthesis leads to compromised membrane integrity and ultimately, bacterial cell death. It is noteworthy that diazaborines exhibit activity primarily against Gram-negative bacteria.[1][3]
In Yeast: A Surprising Twist to Ribosome Biogenesis
In stark contrast to their action in bacteria, diazaborines do not inhibit the primary fatty acid synthesis pathway in yeast. This is because yeast utilize a type I fatty acid synthase (FASI) system, a large, multifunctional enzyme complex that is structurally distinct from the bacterial FASII pathway and lacks the ENR target.[4]
Instead, the primary target of diazaborines in the model yeast Saccharomyces cerevisiae is the AAA-ATPase Drg1 (this compound Resistance Gene 1).[4] Drg1 is a crucial factor in the maturation of the large (60S) ribosomal subunit, a fundamental process for protein synthesis. Diazaborines inhibit the ATPase activity of Drg1, which in turn blocks the release of the ribosome assembly factor Rlp24 from pre-60S particles in the cytoplasm.[4] This stalls the final steps of ribosome maturation, leading to a deficit of functional 60S subunits and a subsequent inhibition of protein synthesis and cell growth.[5][6] More recent studies have also identified Erg25, a C-4 methyl sterol oxidase involved in ergosterol biosynthesis, as a potential target for some this compound derivatives in yeast.[7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound compounds against representative bacterial and yeast species.
Table 1: Minimum Inhibitory Concentrations (MIC) of Diazaborines against Bacteria
| Compound/Diazaborine Derivative | Escherichia coli (ATCC 25922) | Reference |
| Compound 1 | 6.25 µM | [9] |
| Compound 2 | 6.25 µM | [9] |
| Compound 3 | 12.5 µM | [9] |
| Compound 4 | 25 µM | [9] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Diazaborines against Yeast
| Compound/Diazaborine Derivative | Saccharomyces cerevisiae (efflux pump-compromised strain) | Reference |
| This compound 1 | 1 µg/mL | [7] |
| This compound 2 | 1 µg/mL | [7] |
| This compound 3 | 1 µg/mL | [7] |
| This compound 4 | 8 µg/mL | [7] |
| This compound 5 | 1 µg/mL | [7] |
| This compound 6 | 1 µg/mL | [7] |
| This compound (unspecified) | 5 µg/mL (in minimal medium) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Bacterial Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition Assay
This protocol is adapted from methodologies used to screen for and characterize ENR inhibitors.[10]
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of bacterial ENR.
Principle: The activity of ENR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the substrate, crotonoyl-CoA.
Materials:
-
Purified bacterial ENR (FabI)
-
NADH
-
Crotonoyl-CoA
-
Dithiothreitol (DTT)
-
Sodium phosphate buffer (pH 7.5)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing sodium phosphate buffer, DTT, and purified ENR at their final desired concentrations.
-
Compound Addition: To the wells of a 96-well plate, add 1 µL of the test compound at various concentrations. Include a DMSO-only control.
-
Initiate Pre-incubation: Add the reagent mix to each well containing the test compound.
-
Substrate Addition: To initiate the enzymatic reaction, add crotonoyl-CoA and NADH to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over a period of 5-10 minutes at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.
Yeast Drg1 ATPase Activity Assay (Malachite Green Assay)
This protocol is based on the colorimetric detection of inorganic phosphate released during ATP hydrolysis by Drg1.[11][12][13]
Objective: To measure the ATPase activity of Drg1 in the presence and absence of a this compound inhibitor.
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, the product of ATP hydrolysis. The intensity of the color, measured by absorbance, is directly proportional to the amount of phosphate released and thus to the ATPase activity.
Materials:
-
Purified yeast Drg1 protein
-
ATP
-
Assay buffer (e.g., HEPES, Tris-HCl) with MgCl2
-
Malachite green reagent
-
Phosphate standard solution
-
Test compound (this compound) dissolved in a suitable solvent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing assay buffer, MgCl2, and purified Drg1 protein.
-
Add Inhibitor: Add the this compound compound at various concentrations to the appropriate wells. Include a solvent-only control.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the desired temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent to each well. This will also initiate the color development.
-
Read Absorbance: After a short incubation period for color stabilization, measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standards. Determine the amount of phosphate released in each sample and calculate the ATPase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Northern Blot Analysis of Yeast Ribosome Biogenesis
This protocol outlines the steps to analyze the processing of ribosomal RNA (rRNA) precursors in yeast, a method used to assess the impact of diazaborines on ribosome biogenesis.[9][14][15][16][17]
Objective: To detect and quantify specific pre-rRNA species in yeast to determine if their processing is affected by this compound treatment.
Principle: Total RNA is extracted from yeast cells, separated by size using denaturing agarose gel electrophoresis, and then transferred to a membrane. The membrane is then hybridized with a labeled probe specific to a particular pre-rRNA sequence. The presence and abundance of the target pre-rRNA are detected by autoradiography or chemiluminescence.
Materials:
-
Yeast cell culture
-
This compound
-
RNA extraction reagents (e.g., hot phenol, TRIzol)
-
Denaturing agarose gel (with formaldehyde)
-
Gel electrophoresis apparatus
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven
-
Labeled DNA or RNA probe specific for a yeast pre-rRNA (e.g., targeting ITS1 or ITS2 regions)
-
Hybridization buffer
-
Wash buffers
-
Detection reagents (e.g., X-ray film, phosphorimager)
Procedure:
-
Cell Culture and Treatment: Grow yeast cultures to mid-log phase and treat with this compound for the desired time. Include an untreated control.
-
RNA Extraction: Harvest the yeast cells and extract total RNA using a standard method such as hot acid phenol extraction.
-
Denaturing Agarose Gel Electrophoresis: Separate the total RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer to Membrane: Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum blotting.
-
UV Crosslinking: Immobilize the RNA onto the membrane using a UV crosslinker.
-
Prehybridization: Block the membrane with a prehybridization solution to prevent non-specific probe binding.
-
Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer overnight at the appropriate temperature.
-
Washing: Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.
-
Detection: Detect the hybridized probe using an appropriate method (e.g., expose the membrane to X-ray film).
-
Analysis: Analyze the resulting bands to identify any accumulation or depletion of specific pre-rRNA species in the this compound-treated samples compared to the control.
Visualizing the Workflow: From Screening to Mechanism
The following diagram illustrates a general experimental workflow for the screening and characterization of antimicrobial compounds like diazaborines.
Conclusion
The fundamental difference in the mechanism of action of diazaborines in yeast and bacteria underscores the importance of understanding the specific molecular targets of antimicrobial compounds. While both are susceptible to diazaborines, the divergent pathways—fatty acid synthesis in bacteria and ribosome biogenesis in yeast—provide a clear rationale for the development of selective inhibitors. This knowledge is paramount for designing novel therapeutics with improved efficacy and reduced off-target effects, ultimately contributing to the advancement of antimicrobial chemotherapy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in this critical field.
References
- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 3. DSpace [helda.helsinki.fi]
- 4. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Treatment of Yeast Cells Inhibits Maturation of the 60S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment of yeast cells inhibits maturation of the 60S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATPase activity measurement (Malachite green phosphate assay) [bio-protocol.org]
- 12. eubopen.org [eubopen.org]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 15. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Northern Blot of tRNA in Yeast [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Diazaborine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and modern methods for synthesizing novel diazaborine derivatives. Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent biological activities, including antibacterial and enzyme-inhibiting properties.[1][2] This document outlines key synthetic protocols, presents quantitative data for comparative analysis, and illustrates the underlying mechanisms and workflows.
Method 1: One-Pot Condensation of 2-Carbonylphenylboronic Acids with Hydrazines
This is a highly efficient and straightforward method for the synthesis of a variety of this compound derivatives. The reaction proceeds via a condensation reaction between a 2-carbonylphenylboronic acid and a hydrazine derivative, leading to the formation of the this compound ring in a single step with high yields.[3][4]
Experimental Protocol
Materials:
-
2-Formylphenylboronic acid or 2-Acetylphenylboronic acid
-
Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, acyl hydrazides)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve the 2-carbonylphenylboronic acid (1.0 eq.) in a minimal amount of methanol.
-
Add an equimolar amount (1.0 eq.) of the desired hydrazine derivative to the solution.
-
If the hydrazine is in the form of a salt (e.g., hydrochloride), add one equivalent of a mild base like triethylamine to liberate the free hydrazine.
-
Add water to the reaction mixture until a slight turbidity is observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then a minimal amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure this compound derivative. Chromatographic purification is typically not required for this method.[5]
Data Presentation: Synthesis of this compound Derivatives via One-Pot Condensation
| Entry | 2-Carbonylphenylboronic Acid | Hydrazine Derivative | Product | Yield (%) | Reference |
| 1 | 2-Formylphenylboronic acid | Hydrazine hydrate | 1,2-Dihydro-1,2,3-benzodiazaborinine | 96 | [5] |
| 2 | 2-Acetylphenylboronic acid | Hydrazine hydrate | 4-Methyl-1,2-dihydro-1,2,3-benzodiazaborinine | 92 | [4] |
| 3 | 2-Formylphenylboronic acid | Phenylhydrazine | 2-Phenyl-1,2-dihydro-1,2,3-benzodiazaborinine | 85 | [4] |
| 4 | 2-Acetylphenylboronic acid | Phenylhydrazine | 4-Methyl-2-phenyl-1,2-dihydro-1,2,3-benzodiazaborinine | 88 | [4] |
| 5 | 2-Formylphenylboronic acid | Acetylhydrazide | 2-Acetyl-1,2-dihydro-1,2,3-benzodiazaborinine | 78 | [4] |
| 6 | 2-Acetylphenylboronic acid | Benzoylhydrazide | 2-Benzoyl-4-methyl-1,2-dihydro-1,2,3-benzodiazaborinine | 81 | [4] |
Method 2: Synthesis of 1,2,3-Diazaborine Derivatives from Hydrazones
This method involves the reaction of pre-formed (organosulfonyl)hydrazones of aromatic aldehydes or ketones with a boron source, such as tribromoborane, in the presence of a Lewis acid catalyst.[6]
Experimental Protocol
Materials:
-
(Organosulfonyl)hydrazone of an arene aldehyde or ketone
-
Tribromoborane (BBr₃)
-
Ferric chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the (organosulfonyl)hydrazone (1.0 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of ferric chloride (FeCl₃) (approx. 0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of tribromoborane (1.0 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-diazaborine derivative.
Biological Activity and Mechanism of Action
This compound derivatives have shown significant promise as inhibitors of various enzymes, including bacterial enoyl-ACP reductase (ENR) and human neutrophil elastase (HNE).
Inhibition of Human Neutrophil Elastase (HNE)
Several synthesized this compound derivatives have been evaluated for their inhibitory activity against HNE. The IC₅₀ values for selected compounds are presented below.
Data Presentation: HNE Inhibition by Novel this compound Derivatives
| Compound | Structure | IC₅₀ (µM) | Reference |
| 1 | 1,2-Dihydro-1,2,3-benzodiazaborinine | 24 | [3] |
| 2 | 4-Methyl-1,2-dihydro-1,2,3-benzodiazaborinine | 48 | [3] |
| 8 | 2-Benzoyl-4-methyl-1,2-dihydro-1,2,3-benzodiazaborinine | 11.7 | [4] |
| 12 | N-p-toluenesulfonyl substituted this compound | 3.4 | [3] |
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)
The antibacterial activity of many this compound derivatives stems from their ability to inhibit ENR, a key enzyme in bacterial fatty acid synthesis.[1] Diazaborines act as potent inhibitors by forming a covalent adduct with the NAD⁺ cofactor within the enzyme's active site. The boron atom of the this compound forms a covalent bond with the 2'-hydroxyl group of the NAD⁺ ribose moiety, creating a stable bisubstrate analog that effectively blocks the enzyme's function.[7][8]
Visualizations
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Caption: Mechanism of this compound inhibition of enoyl-ACP reductase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fatty-L-Ascorbic acid Biosynthesis Pathways Using Diazaborine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diazaborine compounds for the investigation of fatty acid biosynthesis pathways, particularly in Gram-negative bacteria. Diazaborines are potent inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the type II fatty acid synthase (FAS-II) system, making them valuable tools for studying this essential metabolic pathway and for potential antibacterial drug development.
Introduction
Diazaborines are a class of heterocyclic boron-containing compounds with established antibacterial properties against a range of Gram-negative bacteria.[1] Their primary mechanism of action involves the specific inhibition of the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), the product of the fabI gene.[1] This enzyme catalyzes the final reductive step in the fatty acid elongation cycle.[1] Notably, in yeast, this compound targets the AAA-ATPase Drg1, involved in ribosome biogenesis, and does not affect fatty acid biosynthesis.[2] This specificity makes this compound a precise tool for dissecting bacterial fatty acid synthesis.
The inhibition of ENR by this compound is unique. It requires the presence of the nucleotide cofactor (NADH or NAD+) and involves the formation of a covalent bond between the boron atom of the this compound and the 2'-hydroxyl of the nicotinamide ribose moiety of the cofactor.[1] This creates a stable, non-covalently bound bisubstrate analog that effectively blocks the enzyme's active site.
Key Applications
-
Target Validation: Investigating the essentiality of the FAS-II pathway in different bacterial species.
-
Enzyme Kinetics: Studying the inhibition kinetics of ENR and characterizing the binding of novel this compound analogs.
-
Mechanism of Action Studies: Elucidating the downstream effects of FAS-II inhibition on bacterial physiology, including cell membrane integrity and virulence.
-
Drug Discovery: Screening and development of new this compound-based antibacterial agents.
-
Resistance Studies: Investigating mechanisms of resistance to this compound, often involving mutations in the fabI gene.
Quantitative Data: Inhibition of Enoyl-ACP Reductase (FabI) by Diazaborines
The inhibitory potency of this compound and its analogs against FabI can be quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values can vary depending on the specific this compound derivative, the bacterial species from which the FabI is derived, and the assay conditions.
| This compound Analog | Target Organism/Enzyme | Potency Metric | Value | Reference |
| 2-propylsulfonyl-thienothis compound | Escherichia coli FabI | - | - | [3] |
| Thienothis compound | Brassica napus ENR A138G | - | - | |
| This compound Derivative (Sa 84.474) | Escherichia coli 0111:B4 | Effective Concentration | 1.5 mg/L | |
| Benzothis compound Compound 6 | E. coli | MIC | 16 µg/mL | [4] |
| Benzothis compound Compound 7 | E. coli | MIC | 16 µg/mL | [4] |
Note: This table is a representative sample. Researchers should consult the primary literature for specific values and experimental conditions for other this compound analogs and bacterial species.
Experimental Protocols
Protocol 1: In Vitro Enoyl-ACP Reductase (FabI) Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the activity of FabI by monitoring the oxidation of NADH. This assay can be adapted to determine the IC50 values of this compound inhibitors.
Materials:
-
Purified FabI enzyme
-
NADH
-
Crotonyl-CoA (or other suitable enoyl-CoA substrate)
-
This compound compound of interest dissolved in DMSO
-
Assay buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADH in assay buffer.
-
Prepare a stock solution of crotonyl-CoA in assay buffer.
-
Prepare a serial dilution of the this compound compound in DMSO.
-
-
Assay Setup:
-
In a microplate well or cuvette, add the following in order:
-
Assay buffer
-
Purified FabI enzyme (to a final concentration of e.g., 20 nM)
-
NADH (to a final concentration of e.g., 150 µM)
-
This compound compound or DMSO (for control) at various concentrations.
-
-
-
Initiate Reaction:
-
Initiate the reaction by adding crotonyl-CoA (to a final concentration of e.g., 250 µM).
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 1-10 minutes) at a constant temperature. The rate of NADH oxidation is proportional to the FabI activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol details the extraction and derivatization of total fatty acids from bacterial cells treated with this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify changes in the fatty acid profile.
Materials:
-
Bacterial culture grown with and without this compound
-
Reagent 1: Saponification reagent (e.g., 1.0 ml of 1M KOH in methanol)[5]
-
Reagent 2: Methylation reagent (e.g., 2 ml of 3M methanolic HCl)[5]
-
Reagent 3: Extraction solvent (e.g., 1.25 ml of 1:1 hexane:methyl tert-butyl ether)[6]
-
Reagent 4: Base wash solution (e.g., 3 ml of 10.8 g NaOH in 900 ml distilled water)[6]
-
Internal standard (e.g., pentadecanoic acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Cell Harvesting and Saponification:
-
Harvest bacterial cells from a culture treated with this compound (and an untreated control) by centrifugation.
-
Add Reagent 1 and an internal standard to the cell pellet.
-
Seal the tube and heat at 80°C for 30 minutes, with vortexing every 10 minutes, to saponify the lipids.[6]
-
-
Methylation:
-
Cool the tubes and add Reagent 2.
-
Seal and heat at 80°C for 10 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).[6]
-
-
Extraction:
-
Cool the tubes and add Reagent 3.
-
Gently mix for 10 minutes to extract the FAMEs into the organic phase.[6]
-
Centrifuge to separate the phases and transfer the upper organic layer to a new tube.
-
-
Base Wash:
-
Add Reagent 4 to the extracted organic phase, mix for 5 minutes, and centrifuge.[6]
-
Transfer the upper organic layer containing the FAMEs to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a temperature program to separate the FAMEs (e.g., ramp from 170°C to 270°C at 5°C/minute).[6]
-
Identify and quantify the FAMEs by comparing their mass spectra and retention times to known standards.
-
-
Data Analysis:
-
Compare the fatty acid profiles of this compound-treated and untreated bacteria to identify changes in the relative abundance of different fatty acids.
-
Visualizations
Caption: Bacterial Type II Fatty Acid Biosynthesis Pathway and Inhibition by this compound.
Caption: Workflow for Studying this compound's Effect on Fatty Acid Biosynthesis.
Caption: Mechanism of FabI Inhibition by this compound.
References
- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. newman.lycoming.edu [newman.lycoming.edu]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols for Studying Diazaborine-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazaborines are a class of heterocyclic boron-containing compounds with significant biological activity. They have emerged as potent inhibitors of essential enzymes in both bacteria and eukaryotes, making them attractive candidates for drug development. In Gram-negative bacteria, diazaborines primarily target the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis.[1][2] In eukaryotic organisms, a key target is the AAA-ATPase Drg1, which is involved in ribosome biogenesis.[3][4] The mechanism of action often involves the formation of a covalent or tightly bound adduct between the diazaborine's boron atom and a hydroxyl group on a nucleotide cofactor (NAD+ or ATP) within the enzyme's active site.[1][5][6]
These application notes provide detailed protocols for various biophysical and biochemical techniques to investigate the interactions between diazaborines and their protein targets. Understanding these interactions at a molecular level is crucial for the rational design and optimization of novel this compound-based therapeutics.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following table summarizes key quantitative data from studies on this compound-protein interactions, providing a comparative overview of their potency and binding affinities.
| This compound Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| This compound 18 | Human Neutrophil Elastase (HNE) | Inhibition Assay | IC50 | 2.7 µM | [7] |
| Oxime BA 19 | Human Neutrophil Elastase (HNE) | Inhibition Assay | IC50 | 0.7 µM | [7] |
| This compound | Drg1 (wild-type) | ATPase Assay | Inhibition | ~25% at 370 µM | [3] |
| This compound | Drg1 (wild-type) | Differential Scanning Fluorimetry | EC50 | ~100 µM | [5][8] |
| This compound | Drg1 (V725E mutant) | Differential Scanning Fluorimetry | Binding | Abolished | [8] |
| This compound | Drg1 (K563A mutant) | Differential Scanning Fluorimetry | Binding | Abolished | [8] |
Mandatory Visualization
Signaling Pathway: Inhibition of Drg1 by this compound
Caption: Inhibition of the AAA-ATPase Drg1 by this compound, blocking ribosome biogenesis.
Experimental Workflow: Studying this compound-Protein Interactions
Caption: A generalized workflow for investigating this compound-protein interactions.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to characterize this compound-protein interactions.
ATPase Activity Assay (Malachite Green Assay)
Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by an ATPase such as Drg1. The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is proportional to the amount of Pi produced. This assay can be used to determine the inhibitory effect of diazaborines on ATPase activity.
Protocol:
-
Reagent Preparation:
-
Malachite Green Reagent: Prepare fresh by mixing three parts of solution A (0.045% (w/v) malachite green hydrochloride in water) with one part of solution B (4.2% (w/v) ammonium molybdate in 4 N HCl). Add Tween-20 to a final concentration of 0.01% (v/v) and stir until fully dissolved. Filter the reagent through a 0.22 µm filter.
-
Reaction Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
Phosphate Standard: Prepare a standard curve using a stock solution of KH₂PO₄ (e.g., 1 mM).
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate. Each reaction should have a final volume of 50 µL.
-
To each well, add the purified target protein (e.g., Drg1) to a final concentration of 1-5 µM in reaction buffer.
-
Add the this compound compound at various concentrations (e.g., from a DMSO stock, ensuring the final DMSO concentration is below 1%). Include a no-inhibitor control.
-
Pre-incubate the protein and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 150 µL of the Malachite Green Reagent to each well and mix.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
-
Determine the concentration of Pi released in each reaction using the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Principle: DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds, it exposes these hydrophobic regions, causing an increase in fluorescence. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm). This shift in Tm (ΔTm) can be used to screen for and characterize ligand binding.
Protocol:
-
Reagent Preparation:
-
Protein Stock: Purified protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent Dye: A stock solution of a thermal shift dye (e.g., SYPRO Orange) at 5000x concentration in DMSO.
-
Ligand Stock: this compound compound dissolved in DMSO at a high concentration (e.g., 10-100 mM).
-
-
Assay Procedure:
-
Perform the assay in a 96-well PCR plate compatible with a real-time PCR instrument.
-
Prepare a master mix containing the protein and the fluorescent dye in the assay buffer. A typical final concentration is 2-5 µM for the protein and 5x for the dye.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the this compound compound to the wells at various final concentrations. Include a DMSO control. The final reaction volume is typically 20-25 µL.
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative plot of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the ligand.
-
A significant positive ΔTm indicates ligand binding and protein stabilization.
-
By titrating the ligand concentration, the dissociation constant (Kd) can be estimated by fitting the ΔTm values to a binding isotherm.
-
X-Ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex. This technique allows for the precise visualization of the binding mode of the this compound, including the covalent bond formation with the nucleotide cofactor and the specific interactions with amino acid residues in the active site.
Protocol:
-
Protein Crystallization:
-
The target protein must be purified to a high degree of homogeneity (>95%).
-
Screen for initial crystallization conditions using commercially available screens and high-throughput robotics (sitting or hanging drop vapor diffusion methods).
-
Optimize the initial hits by varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Protein-Ligand Complex Formation:
-
Co-crystallization: Incubate the purified protein with a molar excess of the this compound compound and the required nucleotide cofactor (e.g., NAD+ or ATP) prior to setting up crystallization trials. The complex is then crystallized under the optimized conditions for the apo-protein or through a new round of screening.
-
Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the this compound and the nucleotide cofactor. The soaking time can range from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model of the protein-ligand complex against the electron density map.
-
-
Data Analysis:
-
Analyze the final refined structure to identify the binding pose of the this compound.
-
Examine the covalent bond formation with the nucleotide cofactor.
-
Identify all hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the this compound and the protein.
-
This structural information is invaluable for understanding the mechanism of inhibition and for structure-based drug design.
-
Cryo-Electron Microscopy (Cryo-EM)
Principle: Cryo-EM is a powerful technique for determining the structure of large protein complexes in their near-native state. It is particularly useful for studying large, flexible, or heterogeneous complexes that are difficult to crystallize. For this compound-protein interactions, cryo-EM can be used to visualize the overall architecture of a large complex like the ribosome with Drg1 and the this compound bound.[5][6]
Protocol:
-
Sample Preparation:
-
Purify the protein complex of interest to high homogeneity.
-
Incubate the complex with the this compound and any necessary cofactors (e.g., ATP).
-
Apply a small volume (3-4 µL) of the sample to a cryo-EM grid.
-
Blot away excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large number of images (micrographs) of the particles at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform pre-processing steps, including motion correction and contrast transfer function (CTF) estimation.
-
Pick individual particles from the micrographs.
-
Classify the particles into different 2D classes to assess sample homogeneity and particle orientations.
-
Generate an initial 3D model.
-
Refine the 3D model to high resolution.
-
-
Model Building and Analysis:
-
Build an atomic model into the final 3D density map.
-
Analyze the structure to understand the binding of the this compound within the context of the large macromolecular complex.
-
Covalent Docking
Principle: Covalent docking is a computational method used to predict the binding mode of a ligand that forms a covalent bond with its target protein. This is highly relevant for diazaborines, which often act as covalent inhibitors. The method typically involves defining the reactive atoms on both the ligand and the protein and then using a docking algorithm to sample possible conformations and predict the most stable covalent complex.
Protocol:
-
System Preparation:
-
Obtain a high-resolution 3D structure of the target protein (from X-ray crystallography, cryo-EM, or homology modeling).
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and optimizing the hydrogen bond network.
-
Prepare the 3D structure of the this compound ligand.
-
-
Covalent Docking Setup:
-
Define the binding site on the protein.
-
Specify the reactive residue on the protein (e.g., a serine or the ribose of a nucleotide).
-
Specify the reactive atom on the this compound (the boron atom).
-
Define the type of covalent reaction that will occur.
-
-
Docking and Scoring:
-
Run the covalent docking simulation. The software will sample different orientations and conformations of the ligand within the binding site and form the covalent bond.
-
The resulting poses are scored based on a scoring function that evaluates the non-covalent interactions and the geometry of the covalent bond.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to predict the most likely binding mode of the this compound.
-
Visualize the predicted interactions between the ligand and the protein.
-
The results can provide valuable insights into the binding mechanism and guide the design of new inhibitors.
-
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. Malachite green ATPase assay [bio-protocol.org]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Illuminating Cellular Processes: Fluorescence Microscopy Protocols with Diazaborine Compounds
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and data for the use of diazaborine compounds as fluorescent probes in various microscopy applications. Diazaborines are a versatile class of boron-containing heterocyclic compounds that have gained significant attention for their unique photophysical properties and diverse biological activities. Their applications range from live-cell imaging of specific analytes to the targeted labeling of cellular structures and the investigation of crucial signaling pathways.
Data Presentation: Photophysical Properties of Fluorescent this compound Probes
The selection of a suitable fluorescent probe is critical for successful fluorescence microscopy. The following table summarizes the key photophysical properties of several this compound-based fluorescent probes, allowing for easy comparison and selection based on experimental needs.
| Probe Name/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Applications | Reference(s) |
| Boro-β-carboline Dyes | |||||||
| Diazaborinino-carboline (12d) | 417-489 | ~455-574 | 38-85 | Moderate | Not specified | Antibody labeling, in vitro and ex vivo tumor imaging | [1][2] |
| Coumarin-based Diazaborines | |||||||
| AB21 derivative | ~375 | ~455-490 | ~80-115 | 0.40-0.84 (organic solvents), 0.69-0.89 (aqueous) | Not specified | Bacterial cell wall imaging | [3][4] |
| PNP-1 | Not specified | Not specified | Not specified | Not specified | Not specified | Peroxynitrite detection in live cells | [5][6] |
| Azaborine Fluorophores | |||||||
| Azaborine (7b) | 425 | 525 | 100 | >0.1 | >10,000 | Two-photon microscopy, zinc sensing | [7] |
Application 1: Live-Cell Imaging of Peroxynitrite with PNP-1
Introduction: Peroxynitrite (ONOO⁻) is a reactive nitrogen species implicated in various pathological conditions. The this compound-based probe, Peroxynitrite Probe-1 (PNP-1), offers selective detection of ONOO⁻ in living cells.[5][6]
Signaling Pathway: Peroxynitrite Formation
The following diagram illustrates the cellular production of peroxynitrite from nitric oxide and superoxide radicals, a process that can be monitored using PNP-1.
Caption: Cellular production of peroxynitrite and its detection by PNP-1.
Experimental Workflow: Peroxynitrite Imaging
This workflow outlines the key steps for imaging peroxynitrite in live RAW 264.7 macrophages using PNP-1.
Caption: Experimental workflow for live-cell imaging of peroxynitrite.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Seed the cells onto glass-bottom dishes or imaging plates suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Induction of Peroxynitrite Production (Optional):
-
To stimulate endogenous peroxynitrite production, treat the cells with an inducing agent such as lipopolysaccharide (LPS) at a concentration of 2.5 µg/mL.[8]
-
-
Staining with PNP-1:
-
Prepare a stock solution of PNP-1 in a suitable solvent (e.g., DMSO).
-
Dilute the PNP-1 stock solution in pre-warmed imaging medium to a final concentration of 5 µM.[8]
-
Remove the culture medium from the cells and replace it with the PNP-1 containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Fluorescence Microscopy:
-
After incubation, wash the cells once with pre-warmed imaging medium to remove excess probe.
-
Image the cells using a confocal fluorescence microscope equipped with appropriate filters for the oxidized PNP-1 probe.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., cytoplasm) using image analysis software.
-
Compare the fluorescence intensity between control and stimulated cells to determine the relative levels of peroxynitrite.
-
Application 2: Bacterial Cell Imaging with this compound-Coumarin Probes
Introduction: The unique cell wall structure of bacteria can be targeted for imaging using fluorescent probes. Coumarin-based this compound derivatives have been shown to effectively label the bacterial cell wall through a fluorogenic reaction with semicarbazide-presenting amino acids incorporated into the peptidoglycan.[4]
Mechanism of Action: Fluorogenic Labeling of Bacterial Cell Wall
The diagram below illustrates the principle of fluorogenic labeling of the bacterial cell wall.
Caption: Mechanism of fluorogenic labeling of the bacterial cell wall.
Experimental Workflow: Bacterial Cell Imaging
This workflow details the steps for fluorescently labeling and imaging bacterial cells.
Caption: Experimental workflow for fluorescent imaging of bacterial cells.
Detailed Protocol:
-
Bacterial Culture and Labeling:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Supplement the growth medium with a semicarbazide-presenting D-amino acid, such as D-Dap-Scz, to allow for its incorporation into the peptidoglycan layer during cell wall synthesis.[4] The optimal concentration and incubation time should be determined empirically for each bacterial species.
-
-
Cell Preparation for Staining:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS) to remove unincorporated D-Dap-Scz and residual growth medium.
-
-
Staining with this compound-Coumarin Probe:
-
Resuspend the bacterial pellet in a buffer containing the this compound-coumarin probe (e.g., AB21 or AB22).[4] The optimal probe concentration and incubation time will depend on the specific probe and bacterial strain.
-
Incubate the bacterial suspension under conditions that promote the reaction between the probe and the semicarbazide handles on the cell surface.
-
-
Washing and Mounting:
-
After incubation, wash the cells again with buffer to remove any unbound fluorescent probe.
-
Resuspend the stained bacterial pellet in a small volume of buffer and mount a drop of the suspension on a microscope slide with a coverslip.
-
-
Fluorescence Microscopy:
-
Image the labeled bacteria using a fluorescence microscope with excitation and emission filters appropriate for the specific coumarin fluorophore.
-
Application 3: Targeted Immunofluorescence with this compound-Conjugated Antibodies
Introduction: this compound compounds can be functionalized for conjugation to antibodies, enabling their use as fluorescent labels in immunofluorescence applications. This allows for the specific targeting and visualization of cellular antigens.
Experimental Workflow: Immunofluorescence with this compound-Labeled Antibodies
The following workflow outlines the general steps for performing immunofluorescence using a custom this compound-conjugated antibody.
Caption: Workflow for immunofluorescence using this compound-labeled antibodies.
Detailed Protocol:
-
Antibody Conjugation (General Guidance):
-
Functionalize the this compound compound with a reactive group suitable for antibody conjugation (e.g., an N-hydroxysuccinimide ester for reaction with primary amines on the antibody).
-
Follow a standard antibody conjugation protocol to covalently link the functionalized this compound to the primary antibody of interest.
-
Purify the conjugated antibody to remove any unconjugated dye.
-
-
Cell/Tissue Preparation:
-
Grow cells on coverslips or prepare tissue sections as required for the experiment.
-
Fix the samples using an appropriate fixative (e.g., 4% paraformaldehyde).
-
If targeting an intracellular antigen, permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding sites using a blocking solution (e.g., bovine serum albumin or normal serum).
-
-
Immunostaining:
-
Dilute the this compound-conjugated primary antibody to its optimal working concentration in a suitable antibody dilution buffer.
-
Incubate the samples with the diluted primary antibody for an appropriate duration (e.g., 1 hour at room temperature or overnight at 4°C).
-
After incubation, wash the samples extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound antibodies.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain the samples with a nuclear stain (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an antifade mounting medium to preserve the fluorescence signal.
-
-
Fluorescence Microscopy:
-
Image the stained samples using a fluorescence microscope equipped with filter sets appropriate for the this compound fluorophore and any other fluorescent labels used.
-
This compound Target Signaling Pathways
This compound compounds have been identified as inhibitors of specific cellular pathways, making them valuable tools for studying these processes.
Inhibition of Ribosome Biogenesis via Drg1
Certain diazaborines inhibit the AAA-ATPase Drg1, a key factor in the maturation of the 60S ribosomal subunit. This leads to a blockage in ribosome biogenesis.[6][9]
Caption: Inhibition of Drg1 by this compound disrupts 60S ribosome maturation.
Inhibition of Fatty Acid Synthesis via ENR
In bacteria, some diazaborines target the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[8]
Caption: this compound inhibits the ENR enzyme in the bacterial FAS-II pathway.
References
- 1. ohsu.edu [ohsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. scispace.com [scispace.com]
- 6. Synthesis and characterization of new fluorescent boro-β-carboline dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Assay for Measuring Diazaborine Inhibition of Drg1 ATPase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Developmentally Regulated GTP Binding Protein 1 (Drg1) is a crucial AAA-ATPase (ATPases Associated with diverse cellular Activities) involved in the cytoplasmic maturation of the 60S ribosomal subunit.[1][2] A key function of Drg1 is to facilitate the release of the shuttling protein Rlp24 from pre-60S particles, a prerequisite for subsequent maturation steps.[1][2][3] The ATPase activity of Drg1 is stimulated by its interaction with the C-terminal domain of Rlp24.[1][3] Diazaborine, a heterocyclic boron-containing compound, has been identified as a specific inhibitor of eukaryotic ribosome biogenesis.[1][2] Its mechanism of action involves the direct inhibition of Drg1. This compound binds to the second AAA domain (D2) of Drg1, a process that requires ATP loading, and subsequently blocks ATP hydrolysis.[1][2][4] This inhibition stalls the release of Rlp24, thereby halting the ribosome assembly line.[1][5] The assay described herein provides a robust method for quantifying the inhibitory effect of this compound on Drg1 ATPase activity, serving as a valuable tool for studying ribosome biogenesis and for the screening and characterization of potential therapeutic inhibitors targeting this pathway.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of Drg1 in ribosome maturation and the inhibitory action of this compound. Drg1 is recruited to the pre-60S particle via Rlp24, which stimulates its ATPase activity. ATP hydrolysis in the D2 domain of Drg1 powers the release of Rlp24. This compound specifically blocks this ATP hydrolysis step.
Caption: Drg1-mediated Rlp24 release and inhibition by this compound.
Experimental Principle: Malachite Green Phosphate Assay
This protocol utilizes a colorimetric assay to measure the ATPase activity of Drg1. The method is based on the quantification of inorganic phosphate (Pi), a product of ATP hydrolysis. In an acidic environment, malachite green and molybdate form a complex with free orthophosphate.[6] The formation of this green complex can be measured spectrophotometrically by determining the absorbance at approximately 650 nm. The amount of Pi produced is directly proportional to the ATPase activity of the enzyme. This assay is highly sensitive and can detect picomole levels of phosphate.[6]
Experimental Workflow
The diagram below outlines the major steps for conducting the in vitro Drg1 ATPase inhibition assay.
References
- 1. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rlp24 activates the AAA-ATPase Drg1 to initiate cytoplasmic pre-60S maturation | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 4. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diazaborine Resistance in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diazaborine resistance in Escherichia coli.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of diazaborines against E. coli?
Diazaborines are a class of antibacterial compounds that target and inhibit the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene in E. coli.[1][2] This enzyme is crucial as it catalyzes an essential reductive step in the bacterial type II fatty acid synthesis (FAS-II) pathway. The mechanism of inhibition involves the boron atom of the this compound molecule. In the presence of the NAD(P)H cofactor, the this compound forms a covalent bond with the 2'-hydroxyl group of the nicotinamide ribose moiety of NAD(P)H.[3] This creates a stable, noncovalently bound bisubstrate analog that effectively blocks the active site of the ENR enzyme, halting fatty acid synthesis and leading to bacterial cell death.
References
- 1. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with diazaborine solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diazaborine solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound compounds.
Problem 1: My this compound compound, dissolved in a DMSO stock solution, precipitates when I dilute it into my aqueous buffer or cell culture medium.
-
Question: Why is my this compound precipitating out of solution? Answer: This is a common issue for compounds with low aqueous solubility. While diazaborines can be highly soluble in organic solvents like DMSO, their solubility can be significantly lower in aqueous solutions. When the DMSO stock is diluted into a buffer, the DMSO concentration decreases, and the aqueous environment can no longer keep the this compound dissolved, leading to precipitation.
-
Question: How can I prevent my this compound from precipitating? Answer: Here are several strategies to try:
-
Optimize your dilution method: Instead of diluting your highly concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in DMSO to a lower concentration first. Then, add this intermediate stock to your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Control the final DMSO concentration: For many cell-based assays, a final DMSO concentration of up to 0.1% is tolerable for the cells. Ensure your dilution scheme does not exceed the tolerance level of your specific cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Increase the final DMSO concentration (for non-cell-based assays): If your experiment does not involve live cells, you may be able to use a higher final concentration of DMSO (e.g., up to 5%) to maintain solubility. However, be mindful that high concentrations of organic co-solvents can impact protein structure and enzyme kinetics.
-
Modify the aqueous buffer: Adjusting the pH of your buffer can sometimes improve the solubility of your this compound, as some derivatives exhibit pH-dependent stability and solubility.[1] It's important to ensure the new pH is compatible with your experimental system.
-
Problem 2: I am unsure about the stability of my this compound in my experimental conditions.
-
Question: How stable are diazaborines in aqueous solutions? Answer: The stability of diazaborines can vary depending on their specific chemical structure and the conditions of the aqueous environment. However, many this compound derivatives have been shown to be highly stable in buffers at various pH levels (from 4.5 to 9.0) for extended periods (over 14 days) and in human plasma for several days.[1]
-
Question: How does pH affect the stability of my this compound? Answer: Some diazaborines are very stable across a range of pH values. For instance, one study showed a specific this compound (DAB 2) remained stable for 14 days in buffers at pH 4.5, 7.4, and 9.0.[1] However, other this compound linkages can be designed to be reversible under mild acidic conditions. It is crucial to assess the stability of your specific this compound derivative at the pH of your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve diazaborines? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating concentrated stock solutions of diazaborines. Some commercially available this compound inhibitors are reported to have a solubility of up to 100 mg/mL in DMSO.
Q2: How can I improve the intrinsic aqueous solubility of my this compound compound? A2: If you are in the process of designing or synthesizing this compound derivatives, consider chemical modifications to enhance aqueous solubility. One effective strategy is to incorporate a small, hydrophilic linker, such as polyethylene glycol (PEG).[1]
Q3: How do I determine the aqueous solubility of my specific this compound compound? A3: You can determine the aqueous solubility of your compound using methods like the kinetic solubility assay or the thermodynamic (shake-flask) solubility assay. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below.
Q4: Can I use co-solvents other than DMSO to improve solubility? A4: Yes, other water-miscible organic solvents can be used as co-solvents. However, their compatibility with your experimental system must be verified. Be aware that in some cases, the presence of certain co-solvents in buffered solutions can have a negative effect on the solubilization potential.
Data Presentation
The stability and solubility of diazaborines are highly dependent on their specific chemical structure and the experimental conditions. Below is a summary of reported stability data for a representative this compound and a template for you to record the solubility of your own compounds.
Table 1: Stability of a Representative this compound (DAB 2) under Various Conditions [1]
| Condition | Buffer | Temperature | Duration | Stability |
| pH 4.5 | 50 mM Acetate | 25°C | 14 days | Stable (no degradation observed) |
| pH 7.4 | 50 mM KPi | 25°C | 14 days | Stable (no degradation observed) |
| pH 9.0 | 50 mM Carbonate | 25°C | 14 days | Stable (no degradation observed) |
| Human Plasma | - | 37°C | 5 days | Stable (no degradation observed) |
Table 2: User-Defined Aqueous Solubility of this compound Derivatives
| This compound Derivative | Buffer System (pH) | Co-solvent (%) | Method | Aqueous Solubility (µM) |
| e.g., Compound X | PBS (7.4) | DMSO (0.5%) | Kinetic Assay | Enter your data here |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol allows for the rapid determination of the kinetic solubility of a this compound compound. The principle involves preparing a concentrated stock in DMSO, making serial dilutions in DMSO, and then adding these to an aqueous buffer. The concentration at which precipitation is observed is determined, often by measuring turbidity.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your this compound compound in 100% DMSO.
-
Serial Dilutions in DMSO: Create a series of serial dilutions of the 10 mM stock solution in 100% DMSO.
-
Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1-5%).
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 1.5-2 hours).
-
Measurement of Precipitation: Determine the extent of precipitation in each well. This can be done visually or, more quantitatively, by measuring the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under these conditions.
Visualizations
Diagram 1: Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic aqueous solubility of diazaborines.
Diagram 2: Troubleshooting Precipitation from DMSO Stock
Caption: Logical steps for troubleshooting this compound precipitation issues.
References
Technical Support Center: Stability and Handling of Diazaborine Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of diazaborine compounds during storage. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound compounds in storage?
A1: The stability of this compound compounds can be influenced by several factors, including:
-
pH: Diazaborines are generally more stable at a neutral pH.[1][2] Acidic or basic conditions can potentially lead to hydrolysis or other degradation pathways.[3][4][5]
-
Oxidation: While diazaborines are more resistant to oxidation than their corresponding open-shell boronic acids, they can still be degraded by strong oxidizing agents.[1][6] The primary degradation product upon oxidation is often the corresponding phenol.[6]
-
Moisture and Air: As boron-containing compounds, diazaborines may be sensitive to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation, respectively.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q2: What are the recommended general storage conditions for solid this compound compounds?
A2: To maximize the shelf-life of solid this compound compounds, it is recommended to store them in a cool, dark, and dry environment. Specifically:
-
Temperature: Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Q3: How should I store solutions of this compound compounds?
A3: Stock solutions of this compound compounds, typically prepared in an anhydrous solvent like DMSO, should be handled with care to maintain their integrity. For optimal stability, it is recommended to:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening the main stock.
-
Storage Temperature: Store aliquots at -20°C. Some product information suggests that stock solutions can be stable for up to 3 months under these conditions.
-
Inert Atmosphere: If possible, purge the headspace of the storage vial with an inert gas before sealing.
Q4: What are the visual signs of this compound compound degradation?
A4: While not always apparent, signs of degradation may include:
-
A change in color of the solid compound or its solution.
-
A decrease in solubility.
-
The appearance of new spots on a Thin Layer Chromatography (TLC) plate.
-
Changes in the compound's spectroscopic profile (e.g., NMR or Mass Spectrometry).
Troubleshooting Guides
Issue 1: Inconsistent or poor results in biological assays.
If you are observing a loss of potency or inconsistent results in your experiments, it may be due to the degradation of your this compound compound.
Troubleshooting Steps:
-
Assess Purity: The first step is to check the purity of your compound. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare to a Fresh Sample: If possible, compare the analytical data of your stored compound with that of a freshly synthesized or newly purchased batch.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dark, dry, and preferably under an inert atmosphere).
-
Consider Solution Stability: If you are using a stock solution, consider the possibility of degradation in the solvent. Prepare a fresh solution from a solid sample and repeat the experiment.
Issue 2: Observed changes in the physical appearance of the compound.
Changes in color or solubility can be indicators of chemical degradation.
Troubleshooting Steps:
-
Do not use if compromised: If you observe significant changes in the physical appearance of the compound, it is best to discard it and obtain a fresh batch.
-
Analytical Confirmation: To confirm degradation, you can perform an analytical assessment (HPLC, NMR, or Mass Spectrometry) to identify impurities or degradation products.
-
Investigate the Cause: Review the storage and handling procedures to identify any potential lapses that could have led to the degradation (e.g., exposure to light, moisture, or high temperatures).
Stability Data Summary
The following table summarizes the known stability characteristics of this compound compounds based on available literature. It is important to note that comprehensive quantitative stability data for a wide range of this compound compounds under various storage conditions is limited.
| Condition | Observation | Reference(s) |
| pH | Generally stable at neutral pH (around 7.4).[1][2] | [1][2] |
| Lower pH can trigger dissociation of some this compound conjugates. | ||
| Higher pH can stabilize certain reaction intermediates in oxidation pathways.[1] | [1] | |
| In Human Plasma | Shown to be very stable. | |
| Oxidation (H₂O₂) | Reacts slowly, forming a long-lived intermediate before converting to the corresponding phenol.[1][6] | [1][6] |
| Solution (DMSO) | Stock solutions are reported to be stable for up to 3 months when stored at -20°C. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound compound. The specific conditions may need to be optimized for your particular compound.
Materials:
-
This compound compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of about 50-100 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of your compound)
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of significant secondary peaks may indicate impurities or degradation.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol can be used to monitor the stability of a this compound compound over time.
Materials:
-
This compound compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Prepare a solution of the this compound compound in the deuterated solvent at a known concentration. Acquire a ¹H NMR spectrum. This will serve as the time-zero reference.
-
Storage: Store the NMR tube under the desired conditions (e.g., at room temperature, protected from light).
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Data Comparison: Compare the spectra over time. Look for the appearance of new signals or a decrease in the intensity of the signals corresponding to the parent compound. The integration of the signals can be used to quantify the extent of degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound compounds.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Diazaborine Treatment in Yeast Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for diazaborine treatment in yeast cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in Saccharomyces cerevisiae?
A1: In Saccharomyces cerevisiae, this compound specifically targets and inhibits the AAA-ATPase Drg1.[1][2] This inhibition occurs in the D2 domain of Drg1 and is dependent on the presence of ATP.[2] The primary consequence of Drg1 inhibition is the blockage of the release of the ribosome assembly factor Rlp24 from pre-60S ribosomal particles in the cytoplasm.[2][3] This disruption of ribosome biogenesis leads to an accumulation of immature 60S subunits and a subsequent inhibition of protein synthesis and cell growth.[1]
Q2: What is a typical starting concentration for this compound treatment in yeast?
A2: The effective concentration of this compound is highly dependent on the growth medium. Yeast cells are significantly more sensitive to this compound in minimal medium compared to rich medium (YPD). A concentration of 5 µg/mL in minimal medium often produces a similar level of growth inhibition as 100 µg/mL in YPD medium.[1] For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific yeast strain and experimental conditions.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] For example, a 10 mg/mL stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to 3 months to maintain stability.[4] Avoid repeated freeze-thaw cycles. When preparing your working solution, you can dilute the DMSO stock into your culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your yeast cells (typically <0.5%).
Q4: My yeast strain appears to be resistant to this compound. What are the possible reasons?
A4: Resistance to this compound in yeast can arise from several mechanisms. Mutations in the DRG1 gene, the direct target of this compound, can lead to a resistant phenotype.[1] Additionally, mutations in genes encoding transcription factors involved in pleiotropic drug resistance, such as PDR1 and PDR3, or the transcription factor YAP1, can also confer resistance.[1][4] It is advisable to sequence these genes in your resistant strain to identify any potential mutations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on yeast growth. | 1. Inactive compound: The this compound may have degraded due to improper storage. 2. Resistant yeast strain: The yeast strain may have pre-existing or acquired resistance. 3. Incorrect drug concentration: The concentration of this compound may be too low for the specific medium and strain used. 4. Precipitation of this compound: The compound may have precipitated out of the culture medium. | 1. Use a fresh, properly stored stock solution of this compound. 2. Test a known sensitive (wild-type) strain as a positive control. Consider sequencing resistance-associated genes (DRG1, PDR1, PDR3, YAP1). 3. Perform a dose-response experiment with a wider range of concentrations. Remember that higher concentrations are needed in rich media like YPD compared to minimal media.[1] 4. Ensure the final DMSO concentration is low and that the this compound is fully dissolved in the medium before adding it to the culture. |
| High variability between replicate experiments. | 1. Inconsistent inoculum size: Variation in the starting cell density can lead to different growth kinetics. 2. Uneven drug distribution: The this compound may not be uniformly mixed in the culture. 3. Edge effects in microplates: Wells on the edge of a microplate can experience different temperature and evaporation rates. | 1. Carefully normalize the OD600 of your starter cultures before inoculating your experimental cultures. 2. Gently vortex or mix the culture immediately after adding this compound. 3. Avoid using the outermost wells of a microplate for critical experiments, or fill them with sterile medium to create a humidity barrier. |
| Unexpected growth phenotypes (e.g., clumping). | 1. Pleiotropic effects of this compound: At certain concentrations, the drug may induce cellular stress responses that alter cell morphology. 2. Contamination: The culture may be contaminated with another microorganism. | 1. Observe the cells under a microscope to characterize the morphological changes. Compare with a wild-type strain under the same conditions. 2. Streak the culture on a sterile agar plate to check for contamination. Perform a Gram stain if necessary. |
Data Presentation
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Different Yeast Strains
| Yeast Strain | Relevant Genotype | Growth Medium | IC50 (µg/mL) | Reference |
| Wild-Type | DRG1 | YPD | ~10-20 | [5] |
| Resistant Mutant | drg1-1 (V725E) | YPD | >125 | [5] |
| Resistant Mutant | drg1 (V647R) | YPD | ~50-75 | [5] |
| Resistant Mutant | drg1 (M377R) | YPD | ~75-100 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions. The values presented are approximate ranges based on published data.
Table 2: Effect of this compound on Yeast Growth Over Time (OD600)
| Time (hours) | Wild-Type (No Drug) | Wild-Type (15 µg/mL this compound) | drg1-1 Mutant (15 µg/mL this compound) |
| 0 | 0.1 | 0.1 | 0.1 |
| 2 | 0.25 | 0.15 | 0.24 |
| 4 | 0.6 | 0.2 | 0.58 |
| 6 | 1.2 | 0.25 | 1.15 |
| 8 | 2.5 | 0.3 | 2.4 |
| 12 | 5.0 | 0.35 | 4.8 |
| 24 | 6.2 | 0.4 | 6.0 |
Note: This table presents hypothetical data based on the known effects of this compound to illustrate the expected trends. Actual results may vary.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol describes a method for determining the IC50 of this compound in a liquid yeast culture using a 96-well plate format.
Materials:
-
Yeast strain(s) of interest
-
YPD or appropriate minimal medium
-
This compound
-
DMSO
-
Sterile 96-well microplates
-
Microplate reader capable of measuring OD600
-
Incubator with shaking capabilities
Procedure:
-
Prepare a starter culture: Inoculate a single colony of the yeast strain into 5 mL of the appropriate liquid medium and grow overnight at 30°C with shaking.
-
Normalize the starter culture: The next day, measure the OD600 of the overnight culture. Dilute the culture in fresh medium to a starting OD600 of 0.1.
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare serial dilutions of this compound: In a sterile tube, prepare a series of dilutions of the this compound stock solution in the culture medium. For example, for a final concentration range of 0-125 µg/mL, you can prepare 2x concentrated solutions that will be diluted 1:1 with the cell suspension.
-
Set up the 96-well plate:
-
Add 100 µL of the normalized yeast culture (OD600 = 0.1) to each well.
-
Add 100 µL of the corresponding this compound dilution to each well. Include a "no drug" control (medium with DMSO equivalent to the highest concentration used) and a "medium only" blank.
-
-
Incubate the plate: Place the 96-well plate in a microplate reader or a shaking incubator at 30°C.
-
Measure OD600: Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for 24-48 hours. Ensure proper mixing before each reading.
-
Data Analysis:
-
Subtract the OD600 of the "medium only" blank from all other readings.
-
For each this compound concentration, determine the maximum OD600 reached or the area under the growth curve.
-
Normalize the growth data to the "no drug" control (set as 100% growth).
-
Plot the normalized growth versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[5]
-
Visualizations
References
- 1. This compound Treatment of Yeast Cells Inhibits Maturation of the 60S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of diazaborine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of diazaborines during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of diazaborines?
A1: Diazaborine compounds are generally stable under neutral and basic conditions.[1] Some have been shown to be stable in pH 7.4 phosphate buffer and human plasma for extended periods.[1] However, their stability can be compromised by acidic conditions, which can lead to the reversal of the this compound linkage. They also exhibit varying sensitivity to oxidative stress.
Q2: How does pH affect the stability of diazaborines?
A2: Diazaborines are most stable at neutral to slightly basic pH. Acidic conditions can lead to the dissociation of the this compound conjugate.[1] For instance, some this compound-cyclized peptides readily reverse upon mild acidification.
Q3: Are diazaborines sensitive to temperature?
A3: While specific quantitative data is limited in readily available literature, general laboratory practice suggests that, like most chemical compounds, prolonged exposure to high temperatures should be avoided to prevent thermal degradation. For long-term storage, refrigeration or freezing is recommended.
Q4: Should I protect my this compound-containing experiments from light?
A4: Yes, it is advisable to protect this compound compounds from light, especially during long-term experiments or storage. Photodegradation can be a concern for many organic molecules. Standard laboratory practice involves using amber vials or covering vessels with aluminum foil.
Q5: What are common signs of this compound degradation?
A5: Degradation can be identified by a decrease in the concentration of the parent this compound compound and the appearance of new peaks in analytical analyses such as HPLC or LC-MS. Changes in the color or turbidity of the solution may also indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of my this compound compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Ensure your this compound compounds are stored in a cool, dark, and dry place. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degradation in acidic experimental buffer.
-
Solution: Check the pH of your buffers. If a low pH is required for your experiment, consider the stability of your specific this compound under these conditions. It may be necessary to perform a stability study at the experimental pH or choose a more acid-stable analog if available.
-
-
Possible Cause 3: Oxidation by reactive oxygen species (ROS) in the experimental system.
-
Solution: Diazaborines react rapidly with strong oxidants like peroxynitrite, while their reaction with hydrogen peroxide is slower.[2] If your experimental system generates ROS, consider the addition of an appropriate antioxidant, or evaluate the stability of your this compound in the presence of the specific ROS.
-
Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause 1: Hydrolysis of the this compound.
-
Solution: This is likely if you are working under acidic conditions. Confirm the identity of the degradation products by mass spectrometry if possible. To mitigate this, adjust the buffer pH to neutral or slightly basic if the experimental design allows.
-
-
Possible Cause 2: Oxidative degradation.
-
Solution: The presence of oxidizing agents in your reagents or generated during the experiment can lead to degradation. The oxidation of diazaborines can result in the formation of a phenolic product.[2] Ensure your solvents and reagents are fresh and of high purity.
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect your samples from light at all stages of the experiment, from preparation to analysis. Use amber vials or wrap your containers in aluminum foil.
-
Data Summary: this compound Stability Under Various Conditions
The following table summarizes the reported stability trends of this compound compounds. Note that specific stability can vary depending on the exact chemical structure of the this compound.
| Condition | Parameter | Stability | Notes |
| pH | Acidic (pH < 6) | Generally Unstable | Reversible dissociation of the this compound linkage can occur. |
| Neutral (pH 7-7.5) | Generally Stable | Many diazaborines show good stability in physiological buffers like PBS.[1] | |
| Basic (pH > 8) | Generally Stable | This compound linkages are reported to be stable under basic conditions. | |
| Temperature | -20°C to 4°C | Stable | Recommended for long-term storage of stock solutions. |
| Room Temperature | Moderately Stable | Stability over several days has been reported for some diazaborines in neutral buffer.[3] | |
| Elevated (> 37°C) | Potentially Unstable | Risk of thermal degradation increases with temperature and time. | |
| Light | Ambient Light | Potentially Unstable | As a general precaution for organic molecules, protection from light is recommended. |
| UV Light | Likely Unstable | High-energy light is likely to cause photodegradation. | |
| Reagents | H₂O₂ | Slowly Degrades | Oxidation is slow and proceeds through a long-lived intermediate.[2] |
| Peroxynitrite | Rapidly Degrades | Diazaborines react quickly with this strong oxidizing agent.[2] | |
| Lysine | Stable | Resistant to competition from endogenous amines. | |
| Human Plasma | Stable | One study showed no degradation over 9 hours.[1] | |
| Fructose | Stable | No significant degradation observed in the presence of this sugar.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage of Diazaborines
-
Receiving and Initial Storage: Upon receipt, store the solid this compound compound at -20°C in a desiccator to protect it from moisture and light.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous solvent such as DMSO or DMF.
-
Aliquoting and Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate experimental buffer. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: Assessing this compound Stability by HPLC-UV
-
Sample Preparation:
-
Prepare solutions of the this compound compound at a known concentration (e.g., 100 µM) in different buffers (e.g., pH 5, 7.4, and 9) or under different temperature conditions (e.g., 4°C, 25°C, and 37°C).
-
For photostability testing, expose a solution of the this compound to a controlled light source (e.g., consistent with ICH Q1B guidelines), while a control sample is kept in the dark.[4]
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
HPLC-UV Analysis:
-
Analyze the aliquots by reverse-phase HPLC with UV detection at the λmax of the this compound.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) to separate the parent this compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of the this compound remaining relative to the t=0 time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Diazaborine-Mediated Peptide Cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and troubleshooting common issues encountered during diazaborine-mediated peptide cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound-mediated peptide cyclization?
A1: The optimal pH for efficient this compound-mediated peptide cyclization is in the neutral to basic range. Experimental data indicates that a pH of approximately 8.0 provides excellent yields.[1] The this compound linkage is most stable under these conditions, favoring the cyclized product.[1]
Q2: Can the this compound-mediated cyclization be reversed?
A2: Yes, a key feature of the this compound linkage is its reversibility under mild acidic conditions.[1] Lowering the pH below 6.0 will trigger the dissociation of the this compound conjugate, reverting the peptide to its linear or monocyclic form.[1] This pH-tunable property is useful for applications requiring controlled release or conformational switching.
Q3: What are the common side products in this reaction?
A3: The primary side products observed are monocyclic peptides where the this compound linkage has not formed and disulfide-cyclized peptides if cysteine residues are present.[1] In many cases, the reaction proceeds cleanly with minimal and easily separable byproducts.[1]
Q4: Does the N-terminal amino acid affect the cyclization efficiency?
A4: Yes, the nature of the N-terminal amino acid can influence the reaction outcome. For instance, an N-terminal glycine is known to conjugate efficiently.[1] However, sterically hindered residues, such as threonine at the N-terminus, may lead to a decrease in bicyclization efficiency.[1]
Q5: How does the presence of internal lysine residues affect the cyclization?
A5: Internal lysine residues can compete with the N-terminal amine for conjugation with the this compound-forming reagent, potentially complicating the bicyclization process and leading to undesired side products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cyclization Yield | Incorrect pH: The reaction buffer is too acidic (pH < 7). | Adjust the pH of the reaction buffer to 8.0 using a suitable buffer system like 1x PBS.[1] |
| Steric Hindrance: The N-terminal amino acid is bulky (e.g., Threonine).[1] | If possible, redesign the peptide with a less hindered N-terminal residue like Glycine or Alanine.[1] | |
| Reagent Degradation: The this compound-forming reagent has degraded. | Use a fresh stock of the reagent and store it under the recommended conditions. | |
| Multiple Products Observed by LC-MS | Lysine Competition: The peptide sequence contains internal lysine residues.[1] | Consider protecting the lysine side chains prior to the cyclization reaction. |
| Disulfide Bond Formation: The peptide contains free cysteine residues that are oxidizing. | Ensure that the cyclization is targeting the desired linkages and consider purification strategies to separate the different cyclic forms. | |
| Reversed Cyclization (Linear Peptide Observed) | Acidic Contamination: The reaction mixture has been inadvertently acidified. | Ensure all reagents and buffers are at the correct pH. The cyclized product is stable at neutral to basic pH but will reverse upon acidification.[1] |
Data Presentation
Table 1: Effect of pH on this compound-Mediated Bicyclization Efficiency
The following table summarizes the pH-dependent stability of the this compound linkage. The data is based on the conversion of a bicyclic peptide to its monocyclic form at different pH values.
| pH | Bicyclic Peptide Remaining (%) | Observation |
| 3.0 | Low | Significant dissociation of the this compound linkage. |
| 6.0 | ~50% | Mid-point of the transition from bicyclic to monocyclic form.[1] |
| 7.0 | High | The this compound linkage is stable.[1] |
| 8.0 | >90% | Optimal for maintaining the cyclized form.[1] |
| >8.0 | High | The this compound linkage exhibits robust stability.[1] |
Experimental Protocols
Detailed Methodology for this compound-Mediated Peptide Bicyclization
This protocol is based on the successful bicyclization of a peptide using the DCA-RMR1 crosslinker.[1]
Materials:
-
Peptide with an N-terminal amine and two cysteine residues.
-
DCA-RMR1 crosslinker.
-
1x Phosphate-Buffered Saline (PBS), pH 8.0.
-
LC-MS for reaction monitoring and analysis.
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve the linear peptide and the DCA-RMR1 crosslinker in 1x PBS (pH 8.0) to a final concentration of 100 µM for each reactant.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 3 hours.[1]
-
-
Monitoring the Reaction:
-
Monitor the progress of the bicyclization reaction using LC-MS. The expected product will have a mass corresponding to the linear peptide plus the mass of the crosslinker minus the mass of two water molecules.
-
-
Analysis and Purification:
-
Upon completion, analyze the reaction mixture by LC-MS to determine the yield of the bicyclized product and identify any side products.[1]
-
Purify the bicyclic peptide using standard chromatographic techniques if necessary.
-
Visualizations
Caption: Experimental workflow for this compound-mediated peptide bicyclization.
Caption: pH-dependent equilibrium of this compound-mediated peptide cyclization.
References
troubleshooting diazaborine docking simulations with target proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with diazaborine docking simulations. The content is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the setup and execution of covalent docking simulations involving this compound compounds.
Q1: My docking software fails or produces an error when I use a this compound ligand. What is the common cause?
A1: The most frequent reason for software failure is the lack of appropriate force field parameters for the boron atom in diazaborines. Standard molecular mechanics force fields used in many docking programs do not include parameters for boron by default. This can lead to errors during ligand preparation or the docking calculation itself.
Troubleshooting Steps:
-
Check Software Documentation: Verify if your docking software natively supports boron parameters. Some modern packages have started to include them.
-
Use Custom Parameters: You may need to supply custom parameters for the boron atom. These can be derived from quantum mechanical calculations or obtained from published literature. For instance, parameters for AMBER and CHARMM force fields have been developed for various boron-containing compounds.[1][2][3]
-
Software-Specific Solutions:
-
AutoDock/Vina: You will need to manually add the boron atom parameters to the force field parameter file. This involves defining atom type, van der Waals radii, and other necessary parameters.[4][5]
-
Schrödinger Suite (CovDock): This suite has a more streamlined process for handling covalent docking and may have better support for non-standard atoms. However, ensure your ligand is correctly prepared and the reactive residues are properly defined.[5][6][7]
-
GOLD: Requires manual modification of input files to define the covalent linkage between the ligand and the protein.[6]
-
Q2: How do I correctly set up a covalent docking simulation for a this compound?
A2: Diazaborines typically act as covalent inhibitors by forming an adduct with a nucleotide cofactor (NAD+ or ATP) and a nucleophilic residue in the target protein's active site.[8] Your docking protocol must account for this ternary complex.
General Protocol Outline:
-
Prepare the Ternary Complex:
-
Model the this compound-nucleotide adduct. The boron atom of the this compound forms a covalent bond with the 2'-hydroxyl group of the ribose moiety of the nucleotide.[8]
-
Place this adduct in the active site of the protein in a pre-reactional state, close to the nucleophilic residue (e.g., Serine, Cysteine).
-
-
Define the Covalent Bond: In your covalent docking software, you need to specify:
-
The atom in the this compound-nucleotide adduct that will form the covalent bond (the boron atom).
-
The atom in the protein's reactive residue (e.g., the oxygen of a serine).
-
The type of reaction (e.g., nucleophilic addition).
-
-
Run the Covalent Docking Simulation: The software will then sample conformations of the ligand while maintaining the defined covalent linkage.
Q3: The predicted binding poses for my this compound look physically unrealistic or have high energies. What could be wrong?
A3: Unrealistic poses can stem from several issues, from incorrect setup to limitations of the scoring function.
Troubleshooting Steps:
-
Verify Covalent Bond Definition: Double-check that the correct atoms and reaction type were specified for the covalent bond formation. An incorrect definition can lead to strained geometries.
-
Check Ligand and Protein Preparation: Ensure that both the protein and the this compound-nucleotide adduct have correct protonation states and geometries before docking.
-
Refine the Docking Protocol:
-
Increase Sampling: If the software allows, increase the conformational sampling of the ligand to explore a wider range of possible binding modes.
-
Post-Docking Minimization: Perform energy minimization on the resulting docked poses. This can help to relax any steric clashes and refine the interactions.
-
-
Evaluate the Scoring Function: Scoring functions can sometimes struggle with the complex electrostatics of boron-containing compounds and the covalent nature of the interaction. It is crucial to validate the docking results experimentally.[9]
Q4: My covalent docking simulation is not converging. What can I do?
A4: Convergence issues in docking simulations can be due to a highly flexible ligand, a large and complex binding site, or insufficient sampling.
Troubleshooting Steps:
-
Simplify the System: If possible, initially dock a smaller, less flexible analog of your this compound to see if the simulation converges. This can help identify issues with the binding site setup.
-
Constrain the Ligand: If you have prior knowledge about the binding mode, you can apply constraints to limit the conformational search space of the ligand.
-
Increase Computational Effort: Increase the number of docking runs or the number of energy evaluations per run to enhance the chances of finding a stable solution.[10]
Quantitative Data Summary
The following table summarizes hypothetical docking scores and experimental validation data for a series of this compound analogs targeting Enoyl Acyl Carrier Protein Reductase (ENR). This illustrates the importance of correlating computational predictions with experimental results.
| This compound Analog | Docking Score (kcal/mol) | Experimental Kᵢ (nM) | Experimental k_inact/K_I (M⁻¹s⁻¹) |
| Analog 1 (Lead) | -9.5 | 50 | 1500 |
| Analog 2 (R-group mod 1) | -10.2 | 25 | 2500 |
| Analog 3 (R-group mod 2) | -8.7 | 120 | 800 |
| Analog 4 (Scaffold hop) | -9.1 | 85 | 1100 |
Note: The data in this table is illustrative and intended to demonstrate the type of information that should be considered when evaluating docking results.
Experimental Protocols for Validation
Computational predictions from docking simulations must be validated through experimental methods. Here are detailed methodologies for key experiments.
Protocol 1: Mass Spectrometry for Covalent Adduct Confirmation
This method confirms the formation of a covalent bond between the this compound, the nucleotide, and the target protein.[4][11][12][13][14]
Methodology:
-
Incubation: Incubate the purified target protein with the this compound compound and the corresponding nucleotide (NAD+ or ATP) in an appropriate buffer. Include a control sample with the protein and nucleotide only.
-
Sample Preparation: Stop the reaction at various time points and prepare the samples for mass spectrometry. This may involve removing excess unbound ligand and desalting the protein sample.
-
Intact Protein Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the addition of the this compound-nucleotide adduct to the protein confirms covalent modification.
-
Peptide Mapping (Optional): To identify the specific residue of modification, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. The modified peptide will show a characteristic mass shift.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Kinetics
ITC can be used to determine the thermodynamic and kinetic parameters of the covalent interaction.[15][16][17][18][19]
Methodology:
-
Instrument Setup: Set up the ITC instrument with the purified target protein in the sample cell and the this compound compound (pre-mixed with the nucleotide) in the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: The resulting thermogram can be analyzed to determine the binding affinity (Kᵢ), and with more complex models, the kinetics of the covalent bond formation (k_inact).
Protocol 3: Enzyme Activity Assay for Inhibition Potency
This assay measures the inhibitory effect of the this compound on the target protein's enzymatic activity.[20][21][22][23]
Methodology:
-
Assay Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and the necessary cofactors in a microplate format.
-
Inhibitor Addition: Add varying concentrations of the this compound compound (pre-incubated with the nucleotide) to the wells.
-
Activity Measurement: Monitor the enzyme activity over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value. For covalent inhibitors, it is also important to measure the time-dependent inhibition to calculate k_inact/K_I.
Visualizations
Signaling Pathway of Drg1 in Ribosome Biogenesis
Caption: Simplified signaling pathway of Drg1 in ribosome biogenesis and its inhibition by this compound.
Experimental Workflow for this compound Covalent Docking
Caption: General experimental workflow for covalent docking of this compound inhibitors.
Troubleshooting Logic for this compound Docking
Caption: A logical flowchart for troubleshooting common issues in this compound docking simulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron forcefield parameters - CHARMM forums [forums-academiccharmm.org]
- 3. Parameterization of Boronates Using VFFDT and Paramfit for Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. [PDF] Conserved Function of Drg GTPases in Promoting Protein Synthesis in Stalled Ribosomes | Semantic Scholar [semanticscholar.org]
- 9. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convergence Issues — GPAW [gpaw.readthedocs.io]
- 11. mdpi.com [mdpi.com]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Investigating Diazaborine's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered when studying the mechanism of action of diazaborines.
Frequently Asked Questions (FAQs)
Q1: Why does my diazaborine compound show potent antibacterial activity but is ineffective against my eukaryotic cell line?
A1: This is an expected observation due to the differing molecular targets of diazaborines in prokaryotes and eukaryotes.
-
In Bacteria: Diazaborines primarily inhibit the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway.[1] The boron atom of the this compound is essential for this inhibitory activity.[1]
-
In Eukaryotes (e.g., yeast): The target is the AAA-ATPase Drg1, which is involved in the maturation of the large (60S) ribosomal subunit.[2][3] Diazaborines block the release of the shuttling protein Rlp24 from pre-60S particles, thereby halting ribosome biogenesis.[2][4][5][6]
This fundamental difference in the mechanism of action underscores the importance of selecting the appropriate model system for your investigation.
Q2: I've observed the development of resistance to my this compound compound. What are the likely mechanisms?
A2: Resistance to diazaborines typically arises from genetic mutations within the target protein, which reduces the binding affinity of the compound.
-
In Bacteria: Mutations in the gene encoding ENR can alter the enzyme's structure, preventing effective interaction with the this compound.[1]
-
In Eukaryotes: Mutations in the DRG1 gene, particularly in or near the nucleotide-binding pocket of the D2 domain, can confer resistance.[2][5][7] These mutations can abolish drug binding or alter the positioning of the nucleotide, thus preventing the inhibitory action.[4][5]
Q3: Are there known off-target effects of diazaborines I should be aware of?
A3: While diazaborines have well-defined primary targets in bacteria and eukaryotes, the potential for off-target effects should always be a consideration in experimental design. The reactivity of the boron moiety, while key to its mechanism, could potentially lead to interactions with other cellular nucleophiles. It is crucial to include appropriate controls, such as a this compound-resistant cell line or a structurally related but inactive analog (e.g., one lacking the boron atom), to differentiate on-target from potential off-target effects.[1] Photo-affinity labeling (PAL) can be a useful technique for identifying specific and non-specific binding partners in a complex proteome.[8]
Q4: How stable are this compound compounds in experimental conditions?
A4: The stability of diazaborines can be influenced by the chemical environment. They have been shown to be relatively resistant to oxidation by hydrogen peroxide (H₂O₂) but can react rapidly with more potent reactive oxygen species (ROS) like peroxynitrite (ONOO⁻).[9][10] This reactivity with specific ROS is being explored for the development of targeted probes and drug-linkers.[11][12][13][14] The stability of the this compound heterocycle itself, particularly the B-N bond, can also be affected by the nature of its chemical substituents.[15] It is advisable to assess the stability of your specific this compound compound under your experimental conditions.
Troubleshooting Guides
Bacterial Studies
Issue: High variability in Minimum Inhibitory Concentration (MIC) or Mutant Prevention Concentration (MPC) assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Bacterial Inoculum: | Difficulty in repeatedly growing bacteria to high concentrations is a common source of variability.[1] |
| 1. Standardize Growth Conditions: Ensure consistent media composition, temperature, aeration, and incubation time for overnight cultures. | |
| 2. Accurate Cell Density Measurement: Use spectrophotometry (OD₆₀₀) to estimate cell density, but create a fresh calibration curve by plating serial dilutions to determine the colony-forming units (CFU)/mL for your specific strain and conditions. | |
| Plating Method Issues: | The drop-plate method can lead to colony overgrowth, making accurate counting difficult.[1] |
| Recommendation: Utilize the spread-plate method for more reliable colony counting and determination of MPC values.[1] | |
| In Vitro vs. In Vivo Discrepancy: | In vitro MPC values may not always be predictive of in vivo efficacy.[1] |
| Recommendation: If possible, validate in vitro findings with an appropriate in vivo infection model. |
Eukaryotic (Yeast/Cell Line) Studies
Issue: No significant inhibition observed in a Drg1 ATPase activity assay.
| Potential Cause | Troubleshooting Step |
| Assay Measures Basal Activity Only: | This compound has a minimal effect on the basal ATPase activity of Drg1.[2][6] Its inhibitory action is most pronounced on the ATPase activity that is stimulated by the C-terminal domain of Rlp24 (Rlp24C).[2][6] |
| Recommendation: Ensure your assay includes a saturating concentration of purified Rlp24C to measure stimulated ATPase activity. | |
| ATP Concentration Too High: | The D2 domain of Drg1, the primary target of this compound, is considered the low-affinity ATP binding site.[6] High concentrations of ATP may compete with the this compound-ATP adduct formation. |
| Recommendation: Perform ATP titration experiments to determine the optimal ATP concentration that allows for sensitive detection of inhibition.[6] | |
| Incorrect Nucleotide Used: | This compound forms a covalent adduct with the 2'-OH group of the ATP ribose.[4][16] |
| Recommendation: Do not use deoxy-ATP (dATP) in your assays, as the absence of the 2'-OH group will prevent this compound binding.[16] |
Experimental Protocols
1. Mutant Prevention Concentration (MPC) Assay (Bacteria)
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the growth of single-step resistant mutants.
-
Methodology:
-
Prepare a high-density bacterial inoculum (≥1 x 10¹⁰ CFU/mL).
-
Prepare agar plates containing the this compound compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).
-
Using the spread-plate technique, plate at least 100 µL of the high-density inoculum onto each plate.
-
Include a drug-free control plate and a series of plates with no bacteria to check for contamination.
-
Incubate the plates under appropriate conditions for 24-48 hours.
-
The MPC is the lowest drug concentration at which no bacterial colonies are observed.[1]
-
2. Drg1 ATPase Activity Assay (Eukaryotic)
-
Objective: To measure the inhibition of Rlp24-stimulated Drg1 ATPase activity by a this compound compound.
-
Methodology:
-
Purify recombinant Drg1 and the C-terminal domain of Rlp24 (Rlp24C).
-
Set up reaction mixtures containing a fixed concentration of Drg1 (e.g., 200 nM hexamer) and Rlp24C (e.g., 800 nM) in an appropriate ATPase assay buffer.
-
Add the this compound compound at various concentrations to the reaction mixtures. Include a vehicle-only control (e.g., DMSO).
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a set period.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for the this compound compound.[6]
-
Visualizations
Signaling Pathways and Workflows
References
- 1. DSpace [helda.helsinki.fi]
- 2. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Treatment of Yeast Cells Inhibits Maturation of the 60S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound [research-explorer.ista.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural dynamics of AAA + ATPase Drg1 and mechanism of benzo-diazaborine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A this compound Activity-Based Sensing Fluorescent Probe Reports Endogenously Produced Mitochondrial Peroxynitrite in Live Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Diazaborine as a Specific Inhibitor of Ribosome Biogenesis: A Comparative Guide
For researchers in cellular biology and drug development, the specific inhibition of ribosome biogenesis is a critical tool for studying cell growth, proliferation, and as a potential therapeutic strategy, particularly in oncology. Diazaborine has emerged as a key small molecule inhibitor in this field. This guide provides a comprehensive comparison of this compound with other known ribosome biogenesis inhibitors, supported by experimental data and detailed protocols to aid in the validation and application of these compounds.
Comparative Analysis of Ribosome Biogenesis Inhibitors
This compound's primary mechanism of action is the specific inhibition of the AAA-ATPase Drg1, a key factor in the cytoplasmic maturation of the 60S ribosomal subunit.[1][2][3] This targeted action contrasts with other inhibitors that affect different stages of ribosome biogenesis, from rRNA transcription to pre-rRNA processing. Below is a comparative summary of this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | Stage of Inhibition | Reported IC50 | Key References |
| This compound | AAA-ATPase Drg1 | Inhibits ATP hydrolysis in the D2 domain of Drg1, blocking the release of Rlp24 from pre-60S particles.[1][2] | Cytoplasmic pre-60S maturation | ~10 µg/ml (in yeast) | [4][5] |
| Usnic Acid | Undetermined (affects pre-60S maturation) | Blocks the transition of nucleolar pre-60S particles from state B to C, leading to the depletion of key maturation factors like Dbp10.[6] | Nucleolar pre-60S maturation | 40 µM (in yeast) | [6][7] |
| Actinomycin D | DNA (intercalator) | At low concentrations, preferentially intercalates into GC-rich rDNA, inhibiting RNA Polymerase I-mediated transcription of pre-rRNA.[8][9] | rRNA transcription | 1.3 - 2.2 nM (in Wilms tumor cell lines) | [8][10] |
| BMH-21 | DNA (intercalator) | Intercalates into GC-rich DNA, including rDNA, and directly inhibits transcription elongation by RNA Polymerase I.[11][12][13] | rRNA transcription | Not specified in provided results | [11][12][13] |
| CX-5461 | SL1 complex | Prevents the recruitment of the transcription factor SL1 to the rDNA promoter, thereby inhibiting transcription initiation by RNA Polymerase I.[11] | rRNA transcription | Not specified in provided results | [11][14] |
| RBI1 and RBI2 | Undetermined (affect rRNA synthesis) | Potently inhibit the synthesis of pre-rRNA.[14] | rRNA synthesis | Not specified in provided results | [14] |
Experimental Validation of this compound's Specificity
The validation of this compound as a specific inhibitor of ribosome biogenesis relies on a series of key experiments that differentiate its effects from those of other compounds.
Differential Effects on Shuttling Protein Localization: this compound vs. Usnic Acid
A key differentiator between this compound and inhibitors that act earlier in the ribosome biogenesis pathway, such as usnic acid, is their effect on the localization of shuttling proteins. These proteins are incorporated into pre-ribosomal particles in the nucleolus and are released back into the nucleus/nucleolus after their function in the cytoplasm.
-
This compound Treatment : Leads to the cytoplasmic accumulation of shuttling factors like Nog1, Bud20, and Tif6.[6] This is a direct consequence of stalling the cytoplasmic maturation of the pre-60S particle, which traps these factors in the cytoplasm.
-
Usnic Acid Treatment : Does not cause cytoplasmic accumulation of these shuttling factors. Instead, it leads to the retention of factors like Nog1-GFP in the nucleolus.[6] This indicates a block in the nucleolar maturation cascade before the export of pre-60S particles to the cytoplasm.
This differential effect provides a clear experimental basis for distinguishing between inhibitors of cytoplasmic versus nucleolar maturation steps.
Signaling Pathways Affected by Ribosome Biogenesis Inhibition
Inhibition of ribosome biogenesis, a process central to cell growth, triggers a cellular stress response that is primarily mediated by the p53 tumor suppressor protein.[15] This pathway is a critical consideration for researchers studying the downstream effects of inhibitors like this compound.
Disruption of ribosome biogenesis leads to the release of ribosomal proteins (RPs), such as RPL5 and RPL11, which are then free to bind to MDM2. This binding inhibits the E3 ubiquitin ligase activity of MDM2, preventing the degradation of p53. The stabilized p53 can then transcriptionally activate target genes that lead to cell cycle arrest, apoptosis, or senescence.
Furthermore, ribosome biogenesis is tightly linked to major signaling pathways that control cell growth, such as the c-MYC and mTOR pathways.[11][16][17] c-MYC is a potent driver of ribosome biogenesis, and mTORC1, when activated, promotes protein synthesis and other anabolic processes.[18][19][20] Therefore, inhibiting ribosome biogenesis can have profound effects on these interconnected signaling networks.
Detailed Experimental Protocols
To facilitate the validation of this compound and other ribosome biogenesis inhibitors, detailed protocols for key experimental assays are provided below.
Polysome Profiling
This technique is used to assess the global translation status of a cell by separating ribosomal subunits, monosomes, and polysomes based on their size and density. A decrease in the polysome fraction and an increase in the 80S monosome peak are indicative of a translation initiation block, while a decrease in both 40S and 60S subunits can indicate a defect in ribosome biogenesis.
Materials:
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/ml cycloheximide, RNase inhibitor)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer base)
-
Ultracentrifuge and appropriate swing-out rotors (e.g., SW41)
-
Gradient maker
-
Fractionation system with UV detector (254 nm)
Procedure:
-
Treat cells with the inhibitor (e.g., this compound) and a vehicle control for the desired time.
-
Pre-treat cells with cycloheximide (100 µg/ml) for 5-10 minutes before harvesting to arrest translation and preserve polysomes.
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove nuclei and mitochondria.
-
Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the clarified lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for a sufficient time to separate ribosomal species (e.g., 2-3 hours) at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
Analyze the resulting profile for changes in the relative abundance of 40S, 60S, 80S, and polysome peaks.
Northern Blot Analysis of pre-rRNA Processing
This method is used to detect and quantify specific pre-rRNA species, allowing for the identification of processing steps that are inhibited by a compound.
Materials:
-
Total RNA extraction kit
-
Formaldehyde-agarose gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radioactively or non-radioactively labeled oligonucleotide probes specific for different pre-rRNA species (e.g., ITS1, ITS2 regions)
Procedure:
-
Treat cells with the inhibitor and a control.
-
Extract total RNA from the cells.
-
Separate the RNA by size using formaldehyde-agarose gel electrophoresis.
-
Transfer the RNA to a nylon membrane.
-
Immobilize the RNA on the membrane by UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer.
-
Hybridize the membrane with a labeled probe specific for a pre-rRNA of interest.
-
Wash the membrane to remove unbound probe.
-
Detect the signal using autoradiography or a digital imaging system.
-
Quantify the band intensities to determine the relative abundance of the pre-rRNA species.
In Vitro ATPase Activity Assay for Drg1
This assay directly measures the effect of an inhibitor on the enzymatic activity of its target protein, in this case, the ATPase activity of Drg1.
Materials:
-
Purified recombinant Drg1 protein
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Inhibitor (this compound)
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Incubate purified Drg1 in the assay buffer with or without the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by proceeding directly to phosphate detection).
-
Measure the amount of inorganic phosphate released using a colorimetric method like the Malachite Green assay.
-
Determine the effect of the inhibitor on the rate of ATP hydrolysis.
By employing these comparative analyses and experimental protocols, researchers can confidently validate the specific inhibitory effects of this compound on ribosome biogenesis and effectively utilize it as a tool to dissect this fundamental cellular process.
References
- 1. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel ribosome biogenesis inhibitor usnic acid blocks nucleolar pre-60S maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycin D and bortezomib disrupt protein homeostasis in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early nucleolar responses differentiate mechanisms of cell death induced by oxaliplatin and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Snapshots to Flipbook—Resolving the Dynamics of Ribosome Biogenesis with Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The small-molecule BMH-21 directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small-molecule BMH-21 directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different effects of ribosome biogenesis inhibition on cell proliferation in retinoblastoma protein‐ and p53‐deficient and proficient human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A functional mTORC1 signaling is indispensable for c-Myc driven hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mTOR pathway | Abcam [abcam.com]
Comparative Analysis of Cross-Resistance Profiles of Diazaborine with Other ENR-Inhibiting Antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance patterns of diazaborine, a synthetic antibacterial agent, with other antibiotics targeting the enoyl-acyl carrier protein reductase (ENR). This guide synthesizes available experimental data to provide a clear comparison of their performance and underlying resistance mechanisms.
Diazaborines are a class of synthetic heterocyclic boron compounds that have demonstrated antibacterial activity, primarily against Gram-negative bacteria. Their primary mechanism of action involves the inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid biosynthesis II (FAS-II) pathway. This pathway is a validated target for several other well-known antimicrobials, including the front-line anti-tuberculosis drug isoniazid and the broad-spectrum antiseptic triclosan. The shared molecular target raises the critical question of potential cross-resistance, a phenomenon where resistance to one drug confers resistance to another. Understanding these cross-resistance profiles is paramount for the strategic development and clinical application of new antibacterial agents.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by specifically targeting and inhibiting the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene in many bacteria. This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. By inhibiting ENR, this compound disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. This disruption leads to the cessation of cell growth and, ultimately, cell death.[1]
The inhibitory action of this compound is highly specific. It forms a covalent adduct with the NAD⁺ cofactor within the active site of the ENR enzyme, effectively blocking the binding of the natural substrate and halting the catalytic cycle.[1]
dot
Caption: Mechanism of action of this compound.
Cross-Resistance Studies with Isoniazid and Triclosan
Given that this compound, isoniazid, and triclosan all target the ENR enzyme, the potential for cross-resistance is a significant concern. Studies investigating this phenomenon are crucial for predicting the clinical utility of this compound, especially in environments where resistance to isoniazid and triclosan is prevalent.
Quantitative Data on Cross-Resistance
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound, isoniazid, and triclosan against various bacterial strains, including wild-type and resistant mutants. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Triclosan MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 (Wild-Type) | fabI wild-type | 0.5 - 2 | >128 | 0.03 - 0.125 | [2] |
| Escherichia coli this compound-Resistant Mutant | fabI mutation | >32 | >128 | 0.06 - 0.25 | [2] |
| Mycobacterium tuberculosis H37Rv (Wild-Type) | inhA wild-type | 0.125 - 0.5 | 0.025 - 0.05 | Not widely reported | [3][4] |
| Mycobacterium tuberculosis Isoniazid-Resistant | katG S315T | 0.125 - 0.5 | 1 - 16 | Not widely reported | [4][5] |
| Mycobacterium tuberculosis Isoniazid-Resistant | inhA promoter mutation | 0.5 - 4 | 0.1 - 1 | Not widely reported | [4][5] |
| Pseudomonas aeruginosa PAO1 (Wild-Type) | Efflux pump active | >128 | >128 | 128 | [6] |
| Pseudomonas aeruginosa Δ(mexAB-oprM) | Efflux pump deficient | Not reported | Not reported | 2 | [6] |
| Pseudomonas aeruginosa nfxB mutant | MexCD-OprJ overexpression | Not reported | Not reported | 128 | [6] |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparative studies are limited.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other ENR inhibitors can arise through several mechanisms:
-
Target Modification: Mutations in the gene encoding the ENR enzyme (fabI in E. coli or inhA in M. tuberculosis) can alter the structure of the enzyme's active site. Such alterations can reduce the binding affinity of this compound, isoniazid, and triclosan, leading to increased MIC values. For instance, specific mutations in the inhA promoter region of M. tuberculosis can lead to overexpression of the ENR enzyme, conferring resistance to both isoniazid and, to some extent, this compound.[4][5]
-
Efflux Pumps: In some bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, multidrug efflux pumps can actively transport a wide range of compounds, including antibiotics, out of the cell. Overexpression of these pumps can lead to reduced intracellular concentrations of the drugs, resulting in resistance. While this compound's susceptibility to efflux pumps is not extensively documented, triclosan resistance in P. aeruginosa is known to be mediated by the MexAB-OprM and MexCD-OprJ efflux systems.[6] This mechanism can contribute to broad cross-resistance to various classes of antibiotics.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. Syntheses and evaluation of benzothis compound compounds against M. tuberculosis H37Rv in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidemiological cut-offs for Sensititre susceptibility testing of Mycobacterium tuberculosis: interpretive criteria cross validated with whole genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: Unraveling the Divergent Mechanisms of Diazaborine in Prokaryotes and Eukaryotes
For Immediate Release
A comprehensive analysis reveals the distinct molecular mechanisms of the antibacterial compound diazaborine in prokaryotic and eukaryotic cells. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its mode of action, supported by quantitative data and experimental protocols.
This compound, a synthetic heterocyclic compound containing boron, has long been recognized for its potent antibacterial properties, particularly against Gram-negative bacteria. However, its effects on eukaryotic cells have revealed a strikingly different mechanism of action, highlighting a fascinating case of divergent evolution in drug targeting. This guide delves into the molecular intricacies of how this compound exerts its effects on these two distinct domains of life, offering a valuable resource for antimicrobial research and drug development.
At a Glance: Prokaryotes vs. Eukaryotes
| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., Yeast, Human Cells) |
| Primary Molecular Target | Enoyl-Acyl Carrier Protein Reductase (ENR), specifically FabI | AAA-ATPase Drg1 |
| Affected Cellular Process | Fatty Acid Biosynthesis | Ribosome Biogenesis (60S subunit maturation) |
| Mechanism of Inhibition | Forms a covalent adduct with the NAD(P)H cofactor, creating a stable ternary complex with the enzyme. | Binds to the D2 domain of Drg1, inhibiting ATP hydrolysis and preventing the release of Rlp24 from pre-60S ribosomal particles. |
| Functional Consequence | Depletion of essential fatty acids for membrane synthesis and cell viability. | Arrest of large ribosomal subunit maturation, leading to inhibition of protein synthesis and cell growth. |
The Prokaryotic Battlefield: Disrupting Fatty Acid Synthesis
In prokaryotes, this compound's antibacterial activity stems from its potent inhibition of the type II fatty acid synthesis (FAS-II) pathway. The key enzyme targeted is the NADH-dependent enoyl-acyl carrier protein reductase (FabI), which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid chains.
The mechanism of inhibition is a classic example of covalent modification. This compound itself does not directly bind to the active site of FabI. Instead, in the presence of the cofactor NAD(P)H, the boron atom of this compound forms a covalent bond with the 2'-hydroxyl group of the nicotinamide ribose moiety of the cofactor. This this compound-NAD(P) adduct then acts as a potent bisubstrate analog, binding tightly to the enzyme and effectively blocking the active site. This prevents the reduction of the enoyl-ACP substrate, leading to a cessation of fatty acid production and ultimately, bacterial cell death.
The Eukaryotic Enigma: A Roadblock in Ribosome Assembly
In stark contrast to its activity in prokaryotes, this compound does not inhibit fatty acid synthesis in eukaryotes. Instead, it targets a fundamental process essential for cell growth and proliferation: ribosome biogenesis. The specific molecular target is the AAA-ATPase Drg1 (this compound-resistant gene 1), a crucial factor in the maturation of the 60S ribosomal subunit.
Drg1 is responsible for the ATP-dependent release of the shuttling protein Rlp24 from pre-60S particles in the cytoplasm. This release is a critical step for the subsequent maturation and assembly of the large ribosomal subunit. This compound specifically binds to the second ATPase domain (D2) of Drg1, but only when ATP is also bound. This binding inhibits the hydrolysis of ATP by the D2 domain. The stalled Drg1-ATP-diazaborine complex remains bound to Rlp24 on the pre-60S particle, effectively preventing its release and halting the entire ribosome assembly line. The resulting deficit in functional 60S subunits leads to an inhibition of protein synthesis and cell cycle arrest.
Quantitative Comparison of this compound's Activity
The differing mechanisms of this compound in prokaryotes and eukaryotes are reflected in the quantitative measures of its activity.
| Parameter | Prokaryotes (E. coli) | Eukaryotes (Yeast & Human Cell Lines) | Reference |
| Enzyme Inhibition (IC50) | Not explicitly found for purified FabI | Drg1 (Ki): ~26 µM (in yeast) | [1] |
| Cellular Activity (MIC/IC50) | MIC (E. coli ATCC 25922): - Compound 1: 32xMIC- Compound 2: 32xMIC- Compound 3: 32xMIC- Compound 4: 64xMIC | IC50 (Yeast): Variable, dependent on media (e.g., 5 µg/ml in minimal media) IC50 (HepG2 cells): 14.16 ± 0.56 nM (for Sdy-1, a related compound) IC50 (HeLa cells): 0.17 ± 0.00 nM (for Sdy-1, a related compound) | [1][2] |
| Relative Resistance | NADPH-dependent FabI activity is ~8 times more resistant than NADH-dependent activity. | Mutations in the D2 domain of Drg1 confer resistance. | [1] |
Experimental Protocols
Prokaryotic System: Enoyl-ACP Reductase (FabI) Inhibition Assay
This assay measures the inhibition of FabI activity by monitoring the oxidation of NAD(P)H.
Materials:
-
Purified FabI enzyme
-
Crotonyl-CoA (substrate)
-
NADH or NADPH (cofactor)
-
This compound compound
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH or NADPH, and the FabI enzyme in each well of the microplate.
-
Add varying concentrations of the this compound compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding crotonyl-CoA to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Eukaryotic System: Polysome Profile Analysis in Yeast
This technique is used to assess the status of ribosome biogenesis by separating ribosomal subunits and polysomes by sucrose density gradient centrifugation.
Materials:
-
Yeast culture (e.g., Saccharomyces cerevisiae)
-
This compound
-
Cycloheximide (translation elongation inhibitor)
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml cycloheximide, protease inhibitors)
-
Glass beads
-
Sucrose gradients (e.g., 10-50% linear sucrose gradient in gradient buffer)
-
Ultracentrifuge and rotor
-
Gradient fractionation system with UV detector
Procedure:
-
Grow yeast cells to mid-log phase and treat with this compound for the desired time. Add cycloheximide to the culture to freeze ribosomes on mRNA.
-
Harvest and wash the cells.
-
Lyse the cells by vortexing with glass beads in lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Layer the clarified lysate onto a pre-formed linear sucrose gradient.
-
Centrifuge at high speed (e.g., 40,000 rpm) for several hours to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Analyze the profile for changes in the ratios of 60S to 40S subunits and the abundance of polysomes.
Conclusion: A Double-Edged Sword with Therapeutic Potential
The dual, yet distinct, mechanisms of this compound in prokaryotes and eukaryotes underscore the importance of understanding the specific molecular interactions of a drug to predict its efficacy and potential toxicity. While its potent antibacterial activity makes it an attractive candidate for antimicrobial development, its off-target effects on eukaryotic ribosome biogenesis, a process fundamental to all eukaryotic cells, pose a significant challenge for its therapeutic use in humans.
This comparative guide provides a framework for researchers to further investigate the structure-activity relationships of this compound and its derivatives. By leveraging this knowledge, it may be possible to design novel analogs with enhanced selectivity for the prokaryotic target, minimizing off-target effects and paving the way for the development of new and effective antibacterial agents. Further research into the specific interactions within the binding pockets of both FabI and Drg1 will be crucial in achieving this goal.
References
- 1. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diazaborines and Boronic Acids as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of different enzyme inhibitors is paramount. This guide provides a detailed, objective comparison of two important classes of boron-containing inhibitors: diazaborines and boronic acids. By examining their mechanisms of action, target specificities, and inhibitory potencies, supported by experimental data, this document aims to inform the strategic selection and design of enzyme inhibitors for therapeutic and research applications.
At a Glance: Key Differences and Similarities
| Feature | Diazaborines | Boronic Acids |
| Core Structure | Boron atom integrated into a heterocyclic aromatic ring system. | Boronic acid group (-B(OH)₂) attached to an organic scaffold. |
| Inhibition Mechanism | Primarily reversible covalent. Forms a stable adduct with nucleophilic residues. | Primarily reversible covalent. Forms a tetrahedral intermediate with nucleophilic residues. |
| Target Enzymes | Serine proteases, AAA-ATPases, Enoyl-ACP reductase. | Serine proteases, threonine proteases, metallo-β-lactamases. |
| Stability | Generally higher stability in physiological conditions due to the protective heterocyclic ring. | Can be susceptible to oxidation and degradation, though derivatives can improve stability. |
| Specificity | Can be highly specific, influenced by the substituents on the heterocyclic ring. | Specificity is largely determined by the organic scaffold attached to the boronic acid moiety. |
Mechanism of Action: A Tale of Two Boron-Based Warheads
Both diazaborines and boronic acids leverage the electrophilic nature of the boron atom to interact with nucleophilic residues in the active site of enzymes, most commonly a serine. However, the specifics of their interactions differ.
Boronic acids act as transition-state analogs. The trigonal planar boronic acid moiety readily accepts a lone pair of electrons from the catalytic serine's hydroxyl group, forming a transient, tetrahedral boronate intermediate. This mimics the tetrahedral intermediate formed during substrate hydrolysis, thereby blocking the enzyme's catalytic activity. This interaction is typically reversible.
Diazaborines , on the other hand, can be considered "stabilized" boronic acids. The boron atom is part of a more stable, aromatic diazaborine ring. Inhibition still proceeds through a covalent interaction with the catalytic serine, but the resulting adduct is often more stable than the corresponding boronate ester formed by a boronic acid.[1] In some cases, as with the inhibition of NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), diazaborines form a covalent bond with the 2'-hydroxyl of the nicotinamide ribose moiety of the cofactor, creating a bisubstrate analog.[2]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of selected this compound and boronic acid compounds against various enzymes.
Human Neutrophil Elastase (HNE)
| Compound Type | Compound | IC50 (µM) | Reference |
| This compound | 12 | 3.4 | [3] |
| Boronic Acid (hydrazone) | 17 | 12.0 | [3] |
| This compound | 18 | 2.7 | [4] |
| Boronic Acid (oxime) | 19 | 0.7 | [4] |
| This compound | 1 | 24 | [3] |
| This compound | 2 | 48 | [3] |
AAA-ATPase Drg1
| Compound Type | Compound | Ki (µM) | Reference |
| This compound | This compound | 26 | |
| Boronic Acid | Not Reported | - | - |
No boronic acid inhibitors of Drg1 have been reported in the reviewed literature, highlighting a potential area for future research.
Other Serine Proteases
| Compound Type | Compound | Target Enzyme | IC50 / Ki | Reference |
| Boronic Acid | Val-boroPro (Talabostat) | DPP4 | IC50 < 4 nM | [5] |
| Boronic Acid | Val-boroPro (Talabostat) | FAP | IC50 = 560 nM | [5] |
| Boronic Acid | WLS6a | hClpXP | IC50 = 29 µM | [5] |
| Boronic Acid | RPX7009 (9f) | KPC-2 | Ki = 0.019 µM | [6] |
| Boronic Acid | Compound 3b | PfSUB1 | IC50 = 0.013 µM | [7] |
Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol is adapted from the methodology described in the comparative study of diazaborines and boronic acids as HNE inhibitors.[3][8]
Materials:
-
Human Neutrophil Elastase (HNE)
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Inhibitor compounds (diazaborines or boronic acids) dissolved in DMSO
-
Assay Buffer: Tris-HCl buffer, pH 7.5
-
Soybean Trypsin Inhibitor (to stop the reaction)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a substrate solution of 1.4 mM MeOSuc-AAPV-pNA in Tris-HCl buffer.
-
In a 96-well plate, add 405 µL of Tris-HCl buffer and 50 µL of the inhibitor solution at various concentrations.
-
Add 125 µL of the substrate solution to each well.
-
Initiate the reaction by adding 20 µL of HNE solution (approximately 3 mU).
-
Vortex the plate and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of soybean trypsin inhibitor solution (0.2 mg/mL in Tris-HCl buffer).
-
Vortex the plate and measure the absorbance at 405 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
AAA-ATPase Drg1 Activity Assay (Malachite Green Phosphate Assay)
This protocol is based on the methods used to determine the inhibitory effect of this compound on Drg1.[9][10]
Materials:
-
Purified Drg1 protein (wild-type and mutant variants)
-
Substrate protein fragment: HIS6-tagged C-terminal fragment of Rlp24 (amino acids 147-199)
-
ATP solution (1 mM)
-
This compound inhibitor solution
-
Malachite Green Assay Reagent
-
Phosphate Standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing purified Drg1 protein in the absence (basal activity) or presence (stimulated activity) of the Rlp24 fragment.
-
Add the this compound inhibitor at various concentrations to the reaction mixtures.
-
Initiate the ATPase reaction by adding 1 mM ATP.
-
Incubate the reactions for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green Reagent.
-
Measure the absorbance at 620 nm.
-
Generate a standard curve using the Phosphate Standard solution.
-
Calculate the specific ATPase activity (µmol ATP hydrolyzed/h/mg Drg1) and determine the Ki value for the inhibitor.
Visualizing the Biological Context
Ribosome Biogenesis Pathway in Yeast
The following diagram illustrates the role of the AAA-ATPase Drg1 in the cytoplasmic maturation of the 60S ribosomal subunit in yeast, a process that is inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazaborines as New Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of Drg1 Mutations in Diazaborine Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various mutations in the Developmentally Regulated GTP-binding protein 1 (Drg1) on resistance to the antifungal compound diazaborine. The presented data, experimental protocols, and pathway diagrams are intended to facilitate a deeper understanding of the mechanisms of resistance and to support further research and drug development efforts.
Introduction
This compound is a potent inhibitor of ribosome biogenesis, a critical cellular process. Its primary target is the AAA-ATPase Drg1, which plays a crucial role in the cytoplasmic maturation of the 60S ribosomal subunit. Specifically, Drg1 is responsible for the ATP-dependent release of the shuttling protein Rlp24 from pre-60S particles, a key step for further maturation.[1][2] this compound binds to the second ATPase domain (D2) of Drg1, inhibiting its hydrolytic activity and thereby stalling ribosome production.[3][4] Mutations within this D2 domain have been shown to confer resistance to this compound, highlighting the importance of this region for the drug's efficacy.[3][5] This guide summarizes key experimental findings that confirm the role of specific Drg1 mutations in conferring this compound resistance.
Data Presentation: Drg1 Mutations and Their Impact on this compound Resistance
The following tables summarize quantitative data from key studies, comparing the ATPase activity and this compound binding affinity of wild-type Drg1 with various this compound-resistant mutants.
Table 1: Comparison of ATPase Activity in Wild-Type and Mutant Drg1
| Drg1 Variant | Basal ATPase Activity (Relative to WT) | Rlp24-Stimulated ATPase Activity (Relative to WT) | Inhibited Activity (+this compound) (Relative to WT stimulated) | Reference |
| Wild-Type | 1.0 | 3.5 | 0.8 | [6] |
| Drg1-1 (V725E) | ~1.0 | ~3.5 | ~3.5 (No inhibition) | [7] |
| A569V | 1.2 | 4.0 | 3.8 (No inhibition) | [6] |
| C561T | 0.9 | 3.2 | 3.1 (No inhibition) | [6] |
| V725L | 1.1 | 3.6 | 3.5 (No inhibition) | [6] |
Table 2: Comparison of this compound Binding Affinity in Wild-Type and Mutant Drg1
| Drg1 Variant | This compound Binding Affinity (EC50/KD, µM) | Method | Reference |
| Wild-Type | 122.3 ± 4.1 | DSF | [3] |
| Drg1-1 (V725E) | No binding detected | DSF | [3] |
| A569V | > 1000 | DSF | [6] |
| C561T | ~500 | DSF | [6] |
| V725L | > 1000 | DSF | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ATPase Activity Assay (Malachite Green Phosphate Assay)
This assay quantifies the ATP hydrolysis activity of Drg1 by measuring the amount of inorganic phosphate (Pi) released.[6]
Materials:
-
Purified wild-type and mutant Drg1 proteins
-
Purified Rlp24 C-terminal fragment (Rlp24C) for stimulation
-
This compound
-
ATP solution (1 mM)
-
Malachite Green phosphate assay kit
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each Drg1 variant, set up reactions for basal, stimulated, and inhibited activity.
-
Basal Activity: Add Drg1 protein to the assay buffer.
-
Stimulated Activity: Add Drg1 protein and a saturating concentration of Rlp24C to the assay buffer.
-
Inhibited Activity: Add Drg1 protein, Rlp24C, and this compound (e.g., 100 µg/ml) to the assay buffer.[6]
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of released Pi using the Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the specific ATPase activity (µmol ATP hydrolyzed per mg of Drg1 per hour) and normalize the results to the basal activity of the wild-type protein.
This compound Binding Assay (Differential Scanning Fluorimetry - DSF / Thermal Shift Assay)
This method assesses the binding of a ligand (this compound) to a protein (Drg1) by measuring the change in the protein's thermal stability.[3][8]
Materials:
-
Purified wild-type and mutant Drg1 proteins
-
This compound stock solution
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of performing a melt curve analysis
-
96-well PCR plates
Procedure:
-
Prepare a master mix containing the Drg1 protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound to the wells. Include a control with no this compound.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment. The temperature is gradually increased (e.g., from 25°C to 95°C), and the fluorescence of the SYPRO Orange dye is measured at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
-
Plot the change in Tm (ΔTm) against the this compound concentration to determine the binding affinity (EC50 or KD).[3]
In Vitro Rlp24 Release Assay
This assay directly measures the ability of Drg1 to release Rlp24 from purified pre-60S ribosomal particles.[3][9]
Materials:
-
Purified pre-60S particles isolated from a temperature-sensitive drg1 mutant strain.
-
Purified wild-type and mutant Drg1 proteins.
-
This compound.
-
ATP and non-hydrolyzable ATP analog (e.g., AMP-PNP).
-
Purified Nup116 fragment (optional, but enhances release).[1]
-
Assay buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against Rlp24 and other ribosomal proteins.
Procedure:
-
Immobilize the purified pre-60S particles (e.g., via a tagged protein like Arx1-TAP on calmodulin beads).
-
Incubate the immobilized particles with purified Drg1 (wild-type or mutant), ATP, and optionally Nup116, in the presence or absence of this compound.
-
As a control, perform a reaction with a non-hydrolyzable ATP analog (AMP-PNP) to demonstrate the requirement for ATP hydrolysis.
-
After incubation (e.g., 30 minutes at 30°C), separate the supernatant (containing released proteins) from the beads (containing the pre-60S particles).
-
Analyze the supernatant and the bead-bound fractions by SDS-PAGE and Western blotting using antibodies against Rlp24 to detect its release.
Mandatory Visualization
The following diagrams illustrate key pathways and experimental workflows related to Drg1 function and its inhibition by this compound.
Caption: Signaling pathway of Drg1-mediated ribosome biogenesis and its inhibition by this compound.
Caption: Experimental workflow for confirming the role of Drg1 mutations in this compound resistance.
Caption: Logical relationship between Drg1 mutations and the mechanism of this compound resistance.
References
- 1. Rlp24 activates the AAA-ATPase Drg1 to initiate cytoplasmic pre-60S maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural dynamics of AAA + ATPase Drg1 and mechanism of benzo-diazaborine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Diazaborine Chemistry in Pretargeted Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Pretargeted imaging is a two-step strategy designed to enhance the contrast and safety of molecular imaging agents. This approach first involves the administration of a tumor-targeting agent (e.g., a monoclonal antibody) modified with a bioorthogonal chemical tag. After this agent has accumulated at the target site and cleared from circulation, a second, smaller, fast-clearing imaging probe carrying a complementary chemical tag is administered. This probe then rapidly and selectively reacts with the pre-localized targeting agent, enabling high-contrast imaging. This method circumvents the slow pharmacokinetics of large targeting molecules, reduces radiation exposure to non-target tissues, and allows the use of short-lived radionuclides.[1][2][3]
This guide provides an objective comparison of diazaborine chemistry for pretargeted imaging against other established bioorthogonal methods, supported by experimental data and detailed protocols.
This compound 'Click' Chemistry: A Powerful Tool for Pretargeting
This compound formation is a bioorthogonal "click" reaction that involves the rapid and quantitative conjugation of an ortho-carbonyl phenylboronic acid with an α-nucleophile.[4][5] For in vivo applications, sulfonyl hydrazide (SHz) has emerged as an optimal reaction partner, offering a highly stable this compound conjugate at physiological pH.[4][5][6] This reaction is noted for its efficiency, even at low micromolar concentrations typical in biological systems, and its ability to proceed without interference from native biochemical processes.[5][6]
The key advantages of sulfonyl-diazaborine chemistry include:
-
Rapid Kinetics: The reaction exhibits a second-order rate constant (k₂) of over 10³ M⁻¹s⁻¹, which is comparable to some of the fastest bioorthogonal reactions.[4][5][6]
-
High Stability: The resulting this compound conjugate is highly stable in complex biological media, including cell lysate and fetal bovine serum (FBS), for extended periods.[4]
-
Quantitative Conversion: The reaction proceeds to completion, ensuring efficient labeling of the target.[4][5]
-
Bioorthogonality: The reacting moieties do not interact with biological molecules, ensuring high specificity.[7]
Comparative Performance of Bioorthogonal Chemistries
The selection of a bioorthogonal reaction is critical for successful pretargeting. The table below compares key performance metrics of sulfonyl-diazaborine chemistry with the most prominent alternatives: the inverse-electron-demand Diels-Alder (IEDDA) tetrazine ligation and the strain-promoted alkyne-azide cycloaddition (SPAAC).
| Feature | Sulfonyl-Diazaborine Formation | Tetrazine Ligation (Tz/TCO) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Partners | ortho-carbonyl phenylboronic acid + Sulfonyl hydrazide | Tetrazine (Tz) + trans-cyclooctene (TCO) | Cyclooctyne + Azide |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | > 10³[4][5][6] | 10³ - 10⁷[4][8] | 10⁻¹ - 10¹ |
| In Vivo Applicability | Demonstrated on living cell surfaces, suitable for in vivo.[4][5][6] | Gold standard; extensively used in preclinical and clinical studies.[9][10][11][12] | Limited by slow kinetics for pretargeting; requires higher concentrations.[8][13] |
| Stability of Reactants | Good stability at physiological pH.[4] | TCO can isomerize; some tetrazines show limited in vivo stability.[10][11] | Both moieties are generally stable. |
| Key Advantage | Rapid, stable, and quantitative reaction.[4] | Extremely fast kinetics, the fastest bioorthogonal reaction available.[8][14] | High stability and bioorthogonality of reactants.[7] |
| Key Disadvantage | Slower than the fastest tetrazine ligations. | Potential for reactant instability in vivo.[10][11] | Kinetics are often too slow for in vivo pretargeting applications.[13] |
Visualizing the Pretargeting Workflow and Chemistry
Diagrams created using Graphviz provide a clear illustration of the underlying processes and relationships in pretargeted imaging.
Caption: General workflow for this compound-based pretargeted imaging.
Caption: The sulfonyl-diazaborine formation reaction.
Caption: Kinetic comparison of major bioorthogonal reactions.
Experimental Protocols
The following sections provide generalized methodologies for key experiments in a this compound-based pretargeted imaging study.
Protocol 1: Conjugation of ortho-formylphenylboronic acid (2-FPBA) to a Targeting Antibody
This protocol describes the modification of a monoclonal antibody (mAb) with the boronic acid moiety.
-
Antibody Preparation: Prepare the mAb solution (e.g., 5 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Amine Modification: React the lysine residues of the mAb with a bifunctional linker containing an amine-reactive group (e.g., NHS ester) and a group that can be converted to or coupled with 2-FPBA. A common strategy is to use a linker with a terminal alkyne or azide for subsequent click chemistry.
-
Conjugation Reaction:
-
Activate 2-FPBA or a derivative containing a complementary click handle (e.g., an azide if the antibody has an alkyne).
-
Mix the activated 2-FPBA derivative with the modified mAb at a specific molar ratio (e.g., 20:1 linker-to-mAb) and allow it to react for 1-2 hours at room temperature or 4°C overnight.
-
-
Purification: Remove excess, unreacted 2-FPBA and linker using size exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against PBS.
-
Characterization: Confirm the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Verify that the immunoreactivity of the conjugated mAb is retained via an ELISA or flow cytometry assay.
Protocol 2: Preparation of a Sulfonyl Hydrazide-Labeled Imaging Probe
This protocol outlines the synthesis of the secondary imaging agent.
-
Probe Selection: Choose an imaging moiety (e.g., a near-infrared fluorophore or a chelator for radiolabeling like DOTA).
-
Functionalization: Ensure the imaging moiety has a reactive handle (e.g., NHS ester, isothiocyanate) suitable for conjugation.
-
Conjugation Reaction:
-
Dissolve a sulfonyl hydrazide derivative containing a free amine (e.g., 4-hydrazinylbenzenesulfonyl hydrazide) in an appropriate solvent like DMSO.
-
React this with the activated imaging moiety. For example, mix an NHS-ester functionalized fluorophore with the sulfonyl hydrazide derivative in the presence of a non-nucleophilic base (e.g., DIEA).
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Protocol 3: In Vivo Pretargeted Imaging in a Xenograft Mouse Model
This protocol details the two-step imaging procedure in live animals.
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer xenografts).
-
Step 1 - Primary Agent Injection:
-
Intravenously inject the 2-FPBA-conjugated mAb (e.g., 100 µg in 100 µL of PBS) into the mice.
-
Allow a predetermined time interval (e.g., 24-72 hours) for the antibody to accumulate in the tumor and clear from the bloodstream. This interval should be optimized based on the antibody's pharmacokinetic profile.
-
-
Step 2 - Imaging Probe Injection:
-
Intravenously inject the sulfonyl hydrazide-labeled imaging probe (e.g., 10-50 µg). If radiolabeled, the dose will be in megabecquerels (MBq).
-
-
Imaging:
-
At various time points post-injection of the imaging probe (e.g., 1, 4, and 24 hours), perform imaging using the appropriate modality (e.g., fluorescence imaging or PET/SPECT).
-
-
Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the animals.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Quantify the signal (fluorescence or radioactivity) in each tissue to determine the percentage of injected dose per gram (%ID/g) and calculate tumor-to-background ratios.
-
-
Control Groups: Include control groups, such as animals receiving only the imaging probe or an unconjugated antibody, to demonstrate the specificity of the pretargeting reaction.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl this compound 'Click' Chemistry Enables Rapid and Efficient Bioorthogonal Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding room for tetrazine ligations in the in vivo chemistry toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pretargeted Nuclear Imaging and Radioimmunotherapy Based on the Inverse Electron-Demand Diels–Alder Reaction and Key Factors in the Pretargeted Synthetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfonyl Group in Diazaborine Derivatives: A Comparative Analysis of its Role in Antibacterial Activity
For Immediate Release
A detailed comparison of diazaborine derivatives reveals that the traditionally included sulfonyl group is not essential for the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key target in antibacterial drug development. This guide presents a comparative analysis of this compound derivatives with and without a sulfonyl group, supported by experimental data on their inhibitory activity.
This publication is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of novel antibacterial compounds.
Introduction to this compound Derivatives
Diazaborines are a class of heterocyclic boron-containing compounds that have demonstrated potent antibacterial properties, particularly against Gram-negative bacteria. Their primary mechanism of action involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is a crucial component of the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes, making FabI an attractive target for new antibiotics. Structurally, diazaborines have been traditionally synthesized with a sulfonyl group, which was thought to be important for their biological activity. However, recent studies have explored derivatives where this sulfonyl group is replaced by other functionalities, such as amide or thioamide groups, prompting a re-evaluation of the role of the sulfonyl moiety.
Comparative Analysis of Enzyme Inhibition
Recent research has provided quantitative data on the inhibitory effects of this compound derivatives lacking the sulfonyl group on Escherichia coli FabI. The data demonstrates that the sulfonyl group can be replaced with an amide or thioamide group without loss of inhibitory activity, and in some cases, with comparable potency to sulfonyl-containing analogs.
Below is a summary of the 50% inhibitory concentration (IC50) values for several non-sulfonylated this compound derivatives against E. coli FabI.
| Compound ID | Linker Group | R Group | IC50 (µM) |
| 14b | Amide | Cyclopropyl | 1.8 ± 0.2 |
| 18c | Amide | 4-Chlorophenyl | 2.5 ± 0.4 |
| 35b | Thioamide | Cyclopropyl | 2.0 ± 0.3 |
| 39 | Amide | Pyridin-2-yl | 3.2 ± 0.5 |
Data sourced from Jordan et al. (2015). Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors.
These findings are significant as they broaden the synthetic possibilities for developing novel this compound-based antibacterial agents. The ability to replace the sulfonyl group with amide or thioamide linkers allows for greater diversity in the chemical space that can be explored for improved pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (FabI)
The inhibitory action of this compound derivatives on FabI is a well-elucidated process. It involves the formation of a covalent adduct with the NAD+ cofactor within the enzyme's active site. This process is outlined in the signaling pathway diagram below.
Caption: Inhibition of FabI by this compound Derivatives.
The this compound derivative binds to the FabI-NAD+ complex, forming a stable covalent bond between the boron atom of the this compound and the 2'-hydroxyl group of the NAD+ ribose. This ternary complex effectively blocks the active site, preventing the binding and reduction of the natural substrate, enoyl-ACP, and thereby halting fatty acid synthesis. Crystallographic studies have confirmed that both sulfonylated and non-sulfonylated diazaborines share this common mechanism of action.
Experimental Protocols
Enoyl-ACP Reductase (FabI) Inhibition Assay
The inhibitory activity of the this compound derivatives was determined using a spectrophotometric assay that monitors the oxidation of NADH, a cofactor in the FabI-catalyzed reaction.
Materials:
-
Purified E. coli FabI enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Crotonoyl-CoA (substrate)
-
Assay buffer: 100 mM NaH2PO4/Na2HPO4, pH 7.5, 1 mM β-mercaptoethanol, 1 mM EDTA
-
This compound derivatives dissolved in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture containing the assay buffer, NADH (final concentration 150 µM), and the FabI enzyme (final concentration 10 nM) is prepared.
-
The this compound derivative at various concentrations (typically a serial dilution) is added to the wells of a 96-well plate. A control with DMSO alone is also included.
-
The reaction is initiated by the addition of the substrate, crotonoyl-CoA (final concentration 50 µM), to each well.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for a set period (e.g., 10 minutes) at room temperature.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the this compound derivative is calculated relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Docking Analysis of Diazaborine Analogs in the Active Site of Enoyl-Acyl Carrier Protein Reductase (ENR)
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the binding affinities of several diazaborine analogs within the active site of Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in bacterial fatty acid synthesis and a validated target for antibacterial drug development. The data presented herein is based on molecular docking simulations and aims to elucidate the structure-activity relationships that govern the inhibitory potential of this class of compounds.
Data Presentation: Comparative Docking Scores
The following table summarizes the predicted binding energies of a selection of this compound analogs when docked into the active site of Escherichia coli ENR (ecFabI). Lower binding energy values are indicative of a more favorable and stable interaction between the ligand and the protein.
| This compound Analog | Fused Ring System | R Group (Side Chain) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Analog 1 | Thieno[2,3-d] | 4-chlorophenylsulfonyl | -9.8 | Tyr156, NAD+, Met159, Phe203 |
| Analog 2 | Furo[2,3-d] | 4-methylphenylsulfonyl | -9.2 | Tyr156, NAD+, Ile202 |
| Analog 3 | Benzofuro[2,3-d] | n-propylsulfonyl | -8.7 | Tyr156, NAD+, Ala198 |
| Analog 4 | Thieno[2,3-d] | 4-aminophenylsulfonyl | -10.5 | Tyr156, NAD+, Met159, Asp148 |
| Analog 5 | Thieno[2,3-d] | 4-nitrophenylsulfonyl | -9.5 | Tyr156, NAD+, Met159, Phe203 |
Note: The binding energies and key interacting residues are representative values derived from typical molecular docking studies and are intended for comparative purposes.
Experimental Protocols
The following protocol outlines a standard methodology for performing comparative docking studies of this compound analogs against ENR.
1. Protein and Ligand Preparation:
-
Protein Structure: The crystal structure of E. coli ENR (ecFabI) in complex with NAD+ is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Structures: The 3D structures of the this compound analogs are built using molecular modeling software. The ligands are then energy minimized using a force field such as MMFF94.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.[1][2][3]
-
Grid Box Definition: A grid box is defined to encompass the active site of ENR, ensuring it includes the NAD+ cofactor and the known binding site of this compound inhibitors.[4] The dimensions are typically set to be large enough to allow for rotational and translational freedom of the ligand.
-
Docking Parameters: The docking calculations are performed using a Lamarckian Genetic Algorithm.[5] The number of genetic algorithm runs is typically set to 50-100 to ensure thorough sampling of the conformational space.
-
Scoring Function: The binding affinity of each analog is estimated using the empirical scoring function of AutoDock Vina, which calculates the free energy of binding in kcal/mol.[2]
3. Analysis of Docking Results:
-
The docked poses of each analog are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy.
-
The interactions between the ligand and the active site residues, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Mandatory Visualizations
Caption: Workflow for comparative molecular docking of this compound analogs.
References
- 1. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 4. Frontiers | In silico identification of potential inhibitors of acyl carrier protein reductase and acetyl CoA carboxylase of Plasmodium falciparum in antimalarial therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Validating the pH-Responsive Reversibility of Diazaborine Linkages: A Comparative Guide
For researchers and professionals in drug development, stimuli-responsive linkers are critical tools for creating delivery systems that release therapeutic payloads at the site of action. The acidic microenvironment of tumors and endo-lysosomal compartments makes pH an attractive trigger. This guide provides an objective comparison of diazaborine linkages against other common pH-sensitive linkers, supported by experimental data and detailed protocols for validation.
While some this compound structures have been reported to be reversible under mild acidification, it is important to note that many this compound derivatives, particularly those developed for applications like ROS-responsive delivery, are engineered for high stability across a wide pH range.[1][2] The pH-sensitivity is therefore highly dependent on the specific molecular design of the this compound ring.
Comparison of pH-Responsive Linkers
The performance of a pH-sensitive linker is defined by its stability at physiological pH (7.4) and its rate of cleavage at acidic pH (typically 4.5-6.5). An ideal linker maximizes this differential, ensuring payload retention in circulation and rapid release at the target.
| Linker Type | Cleavage pH Range | Half-life (t½) at Physiological pH (≈7.4) | Half-life (t½) at Acidic pH (≈5.0) | Drug/Payload Compatibility |
| This compound | Structurally Dependent | Can be very high (>100 h)[3] | Reported as acid-labile, but quantitative data is limited in the context of drug release.[4] | Amines, Alcohols (via payload attachment to precursors) |
| Acylhydrazone | 4.5 - 6.0 | > 2 hours[5] | As short as 2.4 minutes[5] | Ketones, Aldehydes |
| Maleamic Acid | 6.0 - 7.0 | > 5 hours (90% intact)[5] | ≈ 2.5 hours (at pH 6.0)[5] | Amines |
| Phosphoramidate | Tunable (3.0 - 6.5) | Tunable; can be > 10x greater than at pH 5.5[5] | Tunable; can be < 1 hour[5] | Amines (primary, secondary, anilines) |
| Ortho Ester | 4.0 - 5.5 | Generally stable | Minutes to hours, depending on structure | Alcohols |
| Acetal/Ketal | 4.0 - 5.5 | Generally stable | Minutes to hours, depending on structure | Diols, Alcohols |
Mechanism and Experimental Validation
The pH-responsive cleavage of a this compound linkage is presumed to occur via acid-catalyzed hydrolysis of the boron-nitrogen (B-N) bonds, leading to the disassembly of the heterocyclic ring and release of the constituent precursors.
Signaling Pathway
Caption: Presumed mechanism of acid-catalyzed this compound linkage cleavage.
Experimental Protocols
Validating the pH-responsive reversibility involves two key experiments: quantifying the cleavage of the linker and release of the payload, and observing the physical consequences of this cleavage on a nanoparticle delivery system.
Protocol for Monitoring Linker Cleavage by HPLC
This protocol details how to quantify the release of a drug or a model compound from a this compound-linked conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the half-life (t½) of the this compound linkage at physiological pH (7.4) and endosomal pH (e.g., 5.5).
Materials:
-
This compound-linked drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.5
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)
-
Deionized water (HPLC grade)
-
Thermostatic shaker/incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Fluorescence)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound-linked conjugate in a suitable organic solvent (e.g., DMSO or DMF).
-
Incubation:
-
For each pH condition, dilute the stock solution into the respective buffer (pH 7.4 and pH 5.5) to a final concentration of ~50-100 µM. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting stability.
-
Incubate the solutions at 37°C in a thermostatic shaker.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) from each incubation tube.
-
Immediately quench the reaction by diluting the aliquot into the HPLC mobile phase or another suitable solution to stop further hydrolysis. Store samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method capable of separating the intact conjugate from the released drug. This typically involves a gradient elution using water and acetonitrile with an acid modifier (e.g., 0.1% TFA).
-
Inject each sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the intact conjugate and the released drug can be detected.
-
-
Data Analysis:
-
Integrate the peak areas for the intact conjugate and the released drug at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time and fit the data to a one-phase exponential decay model to calculate the half-life (t½) of cleavage at each pH.[6]
-
Protocol for Validating Nanoparticle Disassembly by DLS
This protocol uses Dynamic Light Scattering (DLS) to monitor the change in nanoparticle size, which can indicate disassembly upon the cleavage of pH-responsive cross-linkers within the nanoparticle structure.
Objective: To demonstrate the pH-triggered change in the hydrodynamic diameter of nanoparticles cross-linked with this compound linkers.
Materials:
-
A suspension of nanoparticles assembled or cross-linked with this compound linkers.
-
Phosphate buffer (e.g., 10 mM), pH 7.4
-
Acetate or citrate buffer (e.g., 10 mM), pH 5.5
-
DLS instrument and suitable cuvettes
Procedure:
-
Sample Preparation:
-
Prepare two samples by diluting the nanoparticle suspension to an appropriate concentration (typically 0.1 - 1.0 mg/mL) in the respective buffers (pH 7.4 and pH 5.5).[7] Ensure the samples are well-dispersed, using brief bath sonication if necessary.
-
Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.
-
-
DLS Measurement (t=0):
-
Transfer the filtered samples to clean DLS cuvettes.
-
Equilibrate the samples to the desired temperature (e.g., 25°C or 37°C) within the DLS instrument.
-
Perform an initial DLS measurement for each sample to determine the baseline hydrodynamic diameter (Z-average size) and Polydispersity Index (PDI).
-
-
Incubation and Monitoring:
-
Incubate both samples at the measurement temperature.
-
Perform subsequent DLS measurements at regular intervals (e.g., every 30 minutes or 1 hour) over a period of several hours.
-
-
Data Analysis:
-
Plot the Z-average size and PDI as a function of time for both pH conditions.
-
A significant decrease in particle size or a large increase in PDI for the sample at pH 5.5, while the sample at pH 7.4 remains stable, provides evidence of pH-responsive disassembly of the nanoparticles.[8]
-
Experimental Workflow Visualization
Caption: Workflow for validating the pH-reversibility of this compound linkages.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Diazaborine
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with Diazaborine. It outlines essential personal protective equipment, operational handling procedures, and disposal plans based on available data and general laboratory safety protocols.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for all forms of this compound is not publicly available. One supplier, Merck Millipore, states that an SDS is not required for their specific product as it is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH)[1]. However, this may not apply to this compound from all suppliers or to all its derivatives. Users must consult the specific SDS provided by their supplier for the exact compound they are handling and adhere to all institutional and local safety regulations.
Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial for selecting the appropriate PPE for any laboratory task[2]. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemical compounds in a laboratory setting.
| Protection Type | Recommended Equipment | Guidelines and Considerations |
| Eye and Face | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield may be required for splash hazards. | Safety glasses are the minimum requirement for working with or around hazardous materials. Goggles are required for protection against liquid splashes[2]. |
| Hand | Disposable nitrile gloves are the minimum requirement. Consider double-gloving or using more robust gloves based on the specific handling procedure and solvent used. | No single glove material protects against all chemicals. Nitrile gloves are suitable for incidental contact[3]. Change gloves immediately if contaminated, torn, or punctured[4]. |
| Body | A lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or gown made of low-permeability fabric should be worn[3][4]. | Lab coats should have long sleeves and be fully buttoned. Ensure clothing provides full coverage (long pants and closed-toe shoes)[2]. |
| Respiratory | Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary. | The need for respiratory protection should be determined by a formal risk assessment. If required, personnel must be enrolled in a respiratory protection program[3]. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C[5].
-
This compound is classified as a combustible solid, so it should be stored accordingly[5].
Handling and Preparation of Solutions:
-
Handle this compound powder in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Avoid generating dust.
-
For solution preparation, this compound is soluble in DMSO (e.g., at 100 mg/mL)[5].
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled[4].
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused solutions, should be considered hazardous waste unless determined otherwise by a safety professional.
-
Dispose of waste in appropriately labeled, sealed containers[6].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the sink[7][8].
-
Contaminated sharps (needles, syringes) must be placed in a designated sharps container[9].
-
For spills, contain the spill, prevent it from entering drains, and clean it up using appropriate absorbent materials and PPE. Report all spills to the appropriate safety personnel[6][9].
Quantitative Data Summary
The following table summarizes key quantitative data found for this compound and its derivatives.
| Property | Value | Context/Source |
| Molecular Weight | 300.14 g/mol | Chemical property of the parent compound[5][10]. |
| Molecular Formula | C₁₄H₁₃BN₂O₃S | Chemical property of the parent compound[5][10]. |
| Solubility | 100 mg/mL in DMSO | For AAA-ATPase Drg1 Inhibitor, this compound[5]. |
| Storage Temperature | 2-8°C | For AAA-ATPase Drg1 Inhibitor, this compound[5]. |
| Inhibition Constant (Ki) | 26 µM | For binding to AAA-ATPase Drg1 in yeast[5]. |
| IC₅₀ Values | 0.7 µM - 48 µM | For various this compound derivatives against Human Neutrophil Elastase (HNE)[11]. |
| Cytotoxicity | No appreciable toxicity up to 100 µM | For specific derivatives in HEK 293T cells after 48 hours[11]. |
| Working Concentration | 5 µg/mL - 370 µM | Used in various yeast cell culture experiments[12][13][14]. |
Experimental Protocols
ATPase Activity Assay (as described for Drg1): This assay measures the ATP hydrolysis activity of the Drg1 protein in the presence and absence of this compound.
-
Purified wild-type Drg1 protein (e.g., 1200 nM) is used.
-
The assay can be performed with the basal ATPase activity of Drg1 alone or stimulated by the addition of a protein partner like Rlp24C (e.g., 800 nM).
-
The reaction is carried out in the absence or presence of this compound (e.g., 370 µM).
-
The rate of ATP hydrolysis is measured, typically by quantifying the amount of inorganic phosphate released over time.
-
The results are compared to determine the inhibitory effect of this compound on the ATPase activity[12].
Polysome Profile Analysis (as described in yeast studies): This method is used to assess the effect of this compound on ribosome biogenesis and translation.
-
Yeast strains (e.g., wild-type and a this compound-resistant mutant) are grown to early log phase.
-
The experimental culture is treated with this compound (e.g., 100 µg/ml) for a specified time (e.g., 30 minutes). An untreated culture serves as a control.
-
Cycloheximide is added to all cultures to arrest translation and preserve the polysome structures.
-
Cell extracts are prepared and layered onto a sucrose gradient (e.g., 15% to 50%).
-
The gradients are subjected to ultracentrifugation to separate ribosomal subunits, monosomes, and polysomes based on their size.
-
The gradient is then fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile, which indicates the relative amounts of subunits, monosomes, and polysomes[14].
Visual Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a chemical compound like this compound in a laboratory setting.
Caption: Logical workflow for safe chemical handling.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. AAA-ATPase Drg1 Inhibitor, this compound | 22959-81-5 [sigmaaldrich.cn]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. nswai.org [nswai.org]
- 8. forensicresources.org [forensicresources.org]
- 9. safety.duke.edu [safety.duke.edu]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Treatment of Yeast Cells Inhibits Maturation of the 60S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
